molecular formula C13H12O2 B13442701 Bisphenol F-13C6

Bisphenol F-13C6

Cat. No.: B13442701
M. Wt: 206.19 g/mol
InChI Key: PXKLMJQFEQBVLD-UTHCEYBASA-N
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Description

Bisphenol F-13C6 is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12O2

Molecular Weight

206.19 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)methyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1+1,2+1,5+1,6+1,10+1,12+1

InChI Key

PXKLMJQFEQBVLD-UTHCEYBASA-N

Isomeric SMILES

C1=CC(=CC=C1C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Bisphenol F-¹³C₆ in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Bisphenol F-¹³C₆ (BPF-¹³C₆) in research, with a focus on its use as an internal standard in quantitative analytical methods. This document details the rationale for its use, experimental protocols, and the broader context of Bisphenol F (BPF) research, including its impact on cellular signaling pathways.

Core Application: Isotope Dilution Mass Spectrometry

Bisphenol F-¹³C₆ is a stable isotope-labeled form of Bisphenol F. Its primary and critical role in research is as an internal standard for the accurate quantification of BPF in complex matrices such as biological fluids (urine, plasma), environmental samples (water, soil), and food products. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).

The rationale for using BPF-¹³C₆ lies in its chemical and physical properties, which are nearly identical to the native (unlabeled) BPF. However, it is heavier due to the incorporation of six ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (BPF) and the internal standard (BPF-¹³C₆). By adding a known amount of BPF-¹³C₆ to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation, extraction, and analysis can be accurately corrected for, leading to highly precise and accurate quantification.

Experimental Protocol: Quantification of Bisphenol F in Human Urine using LC-MS/MS

This section provides a detailed methodology for the analysis of BPF in human urine, employing BPF-¹³C₆ as an internal standard.

Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction
  • Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex the samples to ensure homogeneity. Aliquot 1 mL of each urine sample into a clean glass tube.

  • Internal Standard Spiking: Spike each sample with a known concentration of Bisphenol F-¹³C₆ solution (e.g., 20 µL of a 1 µg/mL solution to achieve a final concentration of 20 ng/mL). Also prepare calibration curve standards and quality control (QC) samples by spiking blank urine with known concentrations of native BPF and the same fixed concentration of BPF-¹³C₆.

  • Enzymatic Hydrolysis: To deconjugate the glucuronidated and sulfated forms of BPF, add 100 µL of a β-glucuronidase/arylsulfatase solution from Helix pomatia (≥10,000 units/mL of β-glucuronidase and ≥750 units/mL of sulfatase) and 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Incubation: Vortex the samples gently and incubate them in a water bath at 37°C for at least 4 hours, or overnight.

  • Liquid-Liquid Extraction (LLE): After incubation, allow the samples to cool to room temperature. Add 2 mL of an extraction solvent mixture, such as ethyl acetate/isopropanol (9:1, v/v).

  • Extraction and Centrifugation: Vortex the tubes vigorously for 5 minutes. Centrifuge the samples at 3500 rpm for 10 minutes to separate the organic and aqueous phases.

  • Solvent Transfer and Evaporation: Carefully transfer the upper organic layer to a new clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 water:methanol) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental parameters for the quantification of BPF using BPF-¹³C₆ as an internal standard.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 3: Mass Spectrometry (MS) Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temp. 150°C
Desolvation Temp. 500°C
Capillary Voltage 2.9 kV
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions for BPF and BPF-¹³C₆

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Bisphenol F (BPF)199.1105.193.1-22
Bisphenol F-¹³C₆205.1111.193.1-22

Note: The precursor ion for BPF-¹³C₆ is 6 mass units higher than that of BPF. The fragment ion containing the ¹³C-labeled ring will also be shifted by 6 mass units. The fragment corresponding to the unlabeled phenol ring (m/z 93.1) remains the same.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for BPF Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying BPF in urine samples using BPF-¹³C₆.

BPF_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine Urine Sample (1 mL) spike Spike with BPF-¹³C₆ (Internal Standard) urine->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike->hydrolysis lle Liquid-Liquid Extraction (Ethyl Acetate/Isopropanol) hydrolysis->lle evap Evaporation to Dryness lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantification (Ratio of BPF/BPF-¹³C₆) lcms->quant

Workflow for BPF quantification in urine.
BPF and Cellular Signaling: The Sphingomyelin-Ceramide Pathway

Research has indicated that BPF, similar to other bisphenols, can induce apoptosis (programmed cell death) in various cell types. One of the signaling pathways implicated in BPF-induced apoptosis is the sphingomyelin-ceramide pathway. BPF exposure can lead to the activation of sphingomyelinases, enzymes that hydrolyze sphingomyelin in the cell membrane to generate ceramide. Ceramide acts as a second messenger that can trigger a cascade of downstream events culminating in apoptosis.

The diagram below illustrates a simplified model of the sphingomyelin-ceramide signaling pathway and its role in apoptosis, which can be activated by cellular stressors like BPF.

Sphingomyelin_Pathway cluster_membrane stressor Cellular Stressor (e.g., Bisphenol F) smase Sphingomyelinase (SMase) stressor->smase activates membrane Cell Membrane sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide hydrolyzes downstream Downstream Effectors (e.g., Caspases) ceramide->downstream activates apoptosis Apoptosis downstream->apoptosis induces

BPF-induced apoptosis via ceramide signaling.

Conclusion

Bisphenol F-¹³C₆ is an indispensable tool for researchers studying the prevalence and toxicological effects of Bisphenol F. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision necessary for human biomonitoring and environmental analysis. The detailed experimental protocol provided herein serves as a comprehensive guide for the quantification of BPF in urine. Furthermore, understanding the impact of BPF on cellular signaling pathways, such as the sphingomyelin-ceramide pathway, is crucial for elucidating its mechanisms of toxicity and potential health risks. This technical guide equips researchers with the foundational knowledge and methodologies to effectively utilize Bisphenol F-¹³C₆ in their scientific investigations.

Synthesis and Isotopic Labeling of Bisphenol F-¹³C₆: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical characterization of Bisphenol F-¹³C₆. This stable isotope-labeled internal standard is a critical tool for researchers in the fields of toxicology, environmental science, and drug development for the accurate quantification of Bisphenol F (BPF) in various matrices.

Introduction

Bisphenol F (BPF) is a chemical compound used in the manufacturing of plastics and epoxy resins, often as a substitute for Bisphenol A (BPA). Due to its potential endocrine-disrupting properties and widespread human exposure, there is a growing need for sensitive and accurate methods to quantify its presence in biological and environmental samples. Stable isotope dilution analysis using a labeled internal standard such as Bisphenol F-¹³C₆ is the gold standard for such quantitative measurements, as it corrects for matrix effects and variations in sample preparation and instrument response.

This guide details a plausible synthetic route for Bisphenol F-¹³C₆, outlines its analytical characterization, and presents a typical experimental workflow for its application in research.

Synthesis of Bisphenol F-¹³C₆

The synthesis of Bisphenol F-¹³C₆ is predicated on the well-established acid-catalyzed condensation reaction between phenol and formaldehyde. In this case, commercially available phenol-¹³C₆ is used as the starting material to introduce the isotopic label into the Bisphenol F structure.

Proposed Synthetic Pathway

The reaction proceeds via an electrophilic aromatic substitution mechanism, where formaldehyde, activated by an acid catalyst, reacts with two molecules of phenol-¹³C₆ to form the methylene-bridged product.

G Phenol_13C6 Phenol-¹³C₆ Intermediate Electrophilic Intermediate Phenol_13C6->Intermediate Nucleophilic attack Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate Protonation Acid_Catalyst Acid Catalyst (e.g., H₃PO₄) Acid_Catalyst->Formaldehyde BPF_13C6 Bisphenol F-¹³C₆ Intermediate->BPF_13C6 Reaction with second Phenol-¹³C₆ molecule Water H₂O

Caption: Proposed reaction pathway for the synthesis of Bisphenol F-¹³C₆.

Experimental Protocol

This protocol is a composite based on established methods for the synthesis of unlabeled Bisphenol F and other isotopically labeled phenolic compounds.

Materials:

  • Phenol-¹³C₆ (≥98% isotopic purity)

  • Formaldehyde (37% aqueous solution)

  • Phosphoric acid (85%)

  • Toluene

  • Sodium hydroxide

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add Phenol-¹³C₆ and phosphoric acid. The molar ratio of Phenol-¹³C₆ to formaldehyde should be in the range of 3:1 to 10:1 to minimize polymer formation.

  • Reaction: Heat the mixture to 40-50°C with stirring. Slowly add the formaldehyde solution from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for another 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to dissolve the product and transfer the mixture to a separatory funnel.

  • Purification:

    • Wash the organic layer sequentially with deionized water, 5% sodium hydroxide solution to remove unreacted phenol, and again with deionized water until the aqueous layer is neutral.

    • Acidify the combined aqueous washes with hydrochloric acid to precipitate any unreacted phenol-¹³C₆ for potential recovery.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude Bisphenol F-¹³C₆ from a suitable solvent system, such as toluene or a mixture of toluene and heptane, to obtain a purified crystalline product.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point.

Analytical Characterization

The successful synthesis and purity of Bisphenol F-¹³C₆ should be confirmed by various analytical techniques.

Quantitative Data
ParameterExpected Value
Molecular Formula ¹³C₆C₇H₁₂O₂
Molecular Weight 206.19 g/mol
Isotopic Purity ≥ 98% (as determined by Mass Spectrometry)
Chemical Purity > 95% (as determined by HPLC)
Melting Point Approximately 162-164 °C (for the 4,4'-isomer)
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to be similar to that of unlabeled Bisphenol F. The key signals would be:

  • A singlet for the methylene bridge protons (-CH₂-).

  • Doublets for the aromatic protons, showing the characteristic AA'BB' or AB quartet system for the para-substituted rings.

  • A singlet for the hydroxyl protons (-OH), which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show signals for the seven unlabeled carbon atoms. The six labeled carbon atoms of the aromatic rings will either be absent or show significantly enhanced signals with ¹³C-¹³C coupling, depending on the specific NMR experiment performed. The expected chemical shifts for the unlabeled carbons would be similar to those of unlabeled Bisphenol F.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of the labeled compound. In a high-resolution mass spectrum, the molecular ion peak should correspond to the calculated exact mass of Bisphenol F-¹³C₆. The isotopic distribution of the molecular ion cluster will confirm the number of ¹³C atoms incorporated. Fragmentation patterns can be compared to those of unlabeled Bisphenol F to further confirm the structure.

Application in Research: A Typical Workflow

Bisphenol F-¹³C₆ is primarily used as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Biological or Environmental Sample (e.g., urine, water) Spike Spike with Bisphenol F-¹³C₆ (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification Data_Processing Data Processing and Ratio Calculation (Analyte/Internal Standard) Quantification->Data_Processing Results Final Concentration of Bisphenol F Data_Processing->Results

Caption: A generalized workflow for the quantification of Bisphenol F using Bisphenol F-¹³C₆ as an internal standard.

This workflow illustrates the key steps from sample collection to data analysis. The addition of a known amount of Bisphenol F-¹³C₆ at the beginning of the sample preparation process allows for the accurate determination of the native Bisphenol F concentration by correcting for any losses during extraction and analysis.

Conclusion

The synthesis and availability of Bisphenol F-¹³C₆ are essential for advancing research into the environmental fate, human exposure, and potential health effects of Bisphenol F. This technical guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to conduct high-quality, quantitative studies. The detailed methodologies and structured data presented herein are intended to support the efforts of scientists and drug development professionals in this critical area of research.

In-Depth Technical Guide to Bisphenol F-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on Bisphenol F-¹³C₆, targeting researchers, scientists, and professionals in drug development. The guide details its chemical properties, analytical applications, and the biological interactions of its unlabeled counterpart, Bisphenol F (BPF).

Core Data Presentation

The fundamental chemical and physical properties of Bisphenol F-¹³C₆ are summarized below. This isotopically labeled compound is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Bisphenol F.

PropertyValueCitation(s)
CAS Number 1410794-06-7[1][2]
Molecular Weight 206.19 g/mol [1][2]
Molecular Formula C₇¹³C₆H₁₂O₂[1]
IUPAC Name 4-[(4-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl)methyl]phenol
Synonyms BPF-¹³C₆, 4,4'-Methylenediphenol-¹³C₆
Physical State Solid (at room temperature)
Purity Typically >95% (by HPLC)
Storage Temperature +4°C
Unlabeled CAS Number 620-92-8

Experimental Protocols

Detailed methodologies for the synthesis of Bisphenol F, its analysis using Bisphenol F-¹³C₆ as an internal standard, and in vitro metabolism studies are provided below.

Synthesis of Bisphenol F (Unlabeled)

Bisphenol F is typically synthesized via an acid-catalyzed condensation reaction between phenol and formaldehyde.

Materials:

  • Phenol

  • Formaldehyde (37% solution)

  • Acid catalyst (e.g., phosphoric acid, oxalic acid, or a modified cation exchange resin)

  • Solvent for purification (e.g., toluene, xylene)

Procedure:

  • Combine phenol and the acid catalyst in a reaction vessel. The molar ratio of phenol to formaldehyde is typically high (e.g., 4:1 to 10:1) to favor the formation of the desired product.

  • Heat the mixture to the desired reaction temperature (e.g., 40-110°C), depending on the catalyst used.

  • Slowly add the formaldehyde solution to the reaction mixture with continuous stirring.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 1-6 hours).

  • After the reaction is complete, cool the mixture.

  • Filter the crude product to remove the catalyst.

  • Purify the product by washing with a suitable solvent (e.g., toluene) or through recrystallization and/or vacuum distillation to isolate the desired isomers of Bisphenol F.

Analytical Quantification of Bisphenol F using Bisphenol F-¹³C₆

Bisphenol F-¹³C₆ is used as an internal standard for the accurate quantification of Bisphenol F in complex matrices like urine, wastewater, and food samples by isotope dilution mass spectrometry. The general workflow involves sample preparation, extraction, and analysis by chromatography coupled with mass spectrometry.

Materials:

  • Bisphenol F-¹³C₆ internal standard solution

  • Sample matrix (e.g., urine, canned food)

  • Enzyme for deconjugation (for biological samples, e.g., β-glucuronidase)

  • Solid-phase extraction (SPE) cartridges

  • Extraction solvent (e.g., acetonitrile, methanol)

  • Derivatization agent (for GC-MS, e.g., acetic anhydride or a silylation agent)

  • High-performance liquid chromatograph (HPLC) or gas chromatograph (GC)

  • Tandem mass spectrometer (MS/MS) or high-resolution mass spectrometer (HRMS)

Procedure:

  • Sample Preparation:

    • Spike a known amount of the Bisphenol F-¹³C₆ internal standard into the sample.

    • For biological matrices like urine, perform enzymatic hydrolysis to deconjugate BPF metabolites back to their free form. This typically involves incubation with β-glucuronidase at 37°C overnight.

  • Extraction and Cleanup:

    • Perform a liquid-liquid extraction or, more commonly, a solid-phase extraction (SPE) to isolate and concentrate the analytes.

    • Condition the SPE cartridge with methanol and water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Analysis:

    • For LC-MS/MS: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase. Inject the sample into the HPLC-MS/MS system.

    • For GC-MS: Derivatize the extracted analytes to increase their volatility and thermal stability before injection into the GC-MS system.

  • Quantification:

    • Monitor the specific mass transitions for both native Bisphenol F and the ¹³C-labeled internal standard.

    • Calculate the concentration of Bisphenol F in the original sample based on the ratio of the peak areas of the native analyte to the internal standard and a calibration curve.

In Vitro Metabolism of Bisphenol F

The metabolism of Bisphenol F can be investigated in vitro using liver microsomes or cell lines to identify metabolic pathways and potential reactive metabolites.

Materials:

  • Pooled human liver microsomes or a suitable cell line (e.g., HepG2)

  • Bisphenol F

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride

  • NADPH regenerating system (for microsomal incubations)

  • Alamethicin (to permeabilize microsomal vesicles)

  • Acetonitrile (for quenching the reaction)

  • LC-HRMS or LC-MS/MS for metabolite identification

Procedure:

  • Prepare an incubation mixture containing phosphate buffer, magnesium chloride, and liver microsomes (or cells).

  • Add Bisphenol F to the mixture to initiate the reaction.

  • For microsomal studies, add an NADPH regenerating system to start the metabolic process.

  • Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a quenching solvent like cold acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant using LC-MS/MS or LC-HRMS to identify and quantify the parent compound and its metabolites (e.g., glucuronide and sulfate conjugates, hydroxylated species).

Signaling Pathways and Visualizations

Bisphenol F, similar to its analogue Bisphenol A, is an endocrine-disrupting chemical that can interfere with various biological signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

Bisphenol F can act as an agonist for PPARγ, a nuclear receptor involved in adipogenesis and lipid metabolism. This interaction suggests that BPF could function as an "obesogen." Activation of PPARγ by BPF can lead to the induction of genes involved in lipid metabolism.

PPARg_Pathway BPF Bisphenol F PPARg PPARγ BPF->PPARg binds & activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds TargetGenes Target Gene Transcription (e.g., FABP4, CD36) PPRE->TargetGenes promotes Adipogenesis Adipogenesis & Lipid Metabolism TargetGenes->Adipogenesis

BPF activation of the PPARγ signaling pathway.
Immunotoxicity and Apoptosis Induction in Macrophages

Studies have shown that Bisphenol F can induce apoptosis (programmed cell death) in macrophages. This process is mediated through the activation of the sphingomyelin-ceramide signaling pathway and oxidative stress, involving both intrinsic and extrinsic apoptotic pathways.

BPF_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNFR1 TNFR1 Caspase8 Caspase-8 TNFR1->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Bax Bax Caspase9 Caspase-9 Bax->Caspase9 activates Caspase9->Caspase3 activates BPF Bisphenol F SM_Ceramide Sphingomyelin-Ceramide Signaling BPF->SM_Ceramide activates SM_Ceramide->TNFR1 SM_Ceramide->Bax Apoptosis Apoptosis Caspase3->Apoptosis

BPF-induced apoptosis in macrophages.
Bacterial Degradation Pathway of Bisphenol F

Certain bacteria, such as Sphingobium yanoikuyae, can biodegrade Bisphenol F. The degradation is initiated by an attack on the bridging carbon, leading to a series of enzymatic reactions that break down the molecule.

BPF_Degradation BPF Bisphenol F Metabolite1 Bis(4-hydroxyphenyl)methanol BPF->Metabolite1 monooxygenase Metabolite2 4,4'-Dihydroxybenzophenone Metabolite1->Metabolite2 dehydrogenase Metabolite3 4-Hydroxyphenyl 4-hydroxybenzoate Metabolite2->Metabolite3 Baeyer-Villiger oxidation Metabolite4 4-Hydroxybenzoate + 1,4-Hydroquinone Metabolite3->Metabolite4 hydrolysis

Bacterial degradation pathway of Bisphenol F.

References

The Sentinel Molecule: A Technical Guide to Bisphenol F-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bisphenol F-¹³C₆ (BPF-¹³C₆), a critical tool in analytical chemistry for the precise quantification of Bisphenol F (BPF). As concerns over the endocrine-disrupting potential of bisphenols grow, accurate measurement of these compounds in various matrices is paramount. This document details the properties of BPF-¹³C₆, its application as an internal standard, and the experimental protocols for its use, providing a foundational resource for researchers in environmental science, toxicology, and pharmaceutical development.

Core Concepts: The Role of an Internal Standard

In quantitative analysis, particularly with sensitive techniques like mass spectrometry, variations in sample preparation, injection volume, and instrument response can introduce significant error. An internal standard (IS) is a compound with a chemical structure and physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to every sample and calibrant. By comparing the analyte's signal to the IS's signal, these variations can be normalized, leading to significantly more accurate and precise quantification.

Bisphenol F-¹³C₆ is an ideal internal standard for BPF analysis due to its structural and chemical similarity. The six carbon-13 isotopes in one of the phenol rings make it heavier than the native BPF, allowing it to be distinguished by a mass spectrometer. However, it behaves almost identically during extraction, chromatography, and ionization, effectively mirroring the analytical fate of the native BPF.[1][2]

Physicochemical Properties and Quantitative Data

The utility of BPF-¹³C₆ as an internal standard is rooted in its well-defined physical and chemical characteristics. A high degree of purity, typically exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC), ensures the accuracy of the standard concentration.[1][3]

Table 1: Physicochemical Properties of Bisphenol F-¹³C₆

PropertyValueReference
Chemical Formula ¹³C₆C₇H₁₂O₂[3]
Molecular Weight 206.19 g/mol
Unlabeled CAS Number 620-92-8
Labeled CAS Number 1410794-06-7
Appearance Solid
Purity >95% (by HPLC)
Storage Temperature +4°C

Table 2: Mass Spectrometry Data for Bisphenol F and Bisphenol F-¹³C₆

The following table presents typical mass-to-charge ratios (m/z) for precursor and product ions used in tandem mass spectrometry (MS/MS) analysis in negative ion mode, which is common for phenolic compounds.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Bisphenol F (BPF) 199.0765105.033593.0346
Bisphenol F-¹³C₆ 205.10Typically +6 Da shiftTypically +6 Da shiftTheoretical

Note: The exact m/z values for the product ions of BPF-¹³C₆ will depend on the fragmentation pathway and which fragment retains the ¹³C-labeled ring. The values are predicted to be shifted by approximately 6 Da from the corresponding unlabeled fragments.

Experimental Protocols

The following sections detail generalized protocols for the use of BPF-¹³C₆ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications. These should be considered as starting points and may require optimization for specific matrices and instrumentation.

LC-MS/MS Method for Bisphenol F in Aqueous Samples

This protocol is suitable for the analysis of BPF in samples such as drinking water, river water, or urine.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spiking: To a 100 mL water sample, add a known amount of BPF-¹³C₆ internal standard solution (e.g., to achieve a final concentration of 10 ng/L).

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut PPL) by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 30 minutes.

  • Elution: Elute the analytes with two 3 mL aliquots of methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

3.1.2. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity UHPLC or equivalent.

  • Column: A biphenyl or C18 column (e.g., Raptor Biphenyl 2.1 x 50 mm, 1.8 µm) is often used for bisphenol analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Agilent 6550 Q-TOF or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: Monitor the transitions listed in Table 2.

GC-MS Method for Bisphenol F in Solid Samples

This protocol is applicable to solid matrices such as food, soil, or sludge and often requires a derivatization step to increase the volatility of the bisphenols.

3.2.1. Sample Preparation: Extraction and Derivatization

  • Homogenization and Spiking: Homogenize the solid sample. To a known weight of the homogenized sample (e.g., 1 g), add the BPF-¹³C₆ internal standard.

  • Extraction: Perform an extraction using a suitable solvent (e.g., acetonitrile) and technique (e.g., ultrasound-assisted extraction or QuEChERS).

  • Cleanup: A cleanup step, such as dispersive solid-phase extraction (dSPE), may be necessary to remove matrix components.

  • Derivatization: Evaporate the cleaned extract to dryness. Add a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3.2.2. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent.

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An oven temperature program that provides good separation of the derivatized bisphenols.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized BPF and BPF-¹³C₆.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Food) Spike Spike with BPF-¹³C₆ (IS) Sample->Spike Extraction Extraction (e.g., SPE, QuEChERS) Spike->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Solid Samples LCMS LC-MS/MS Analysis Cleanup->LCMS Aqueous Samples GCMS GC-MS Analysis Derivatization->GCMS Solid Samples Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification GCMS->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for the analysis of Bisphenol F using BPF-¹³C₆ as an internal standard.

internal_standard_principle cluster_sample Sample Processing cluster_loss Potential for Loss/Variation cluster_detection Detection cluster_quantification Quantification Analyte Analyte (BPF) Loss Extraction Inefficiency Matrix Effects Instrument Fluctuation Analyte->Loss IS Internal Standard (BPF-¹³C₆) IS->Loss Analyte_Signal Analyte Signal Loss->Analyte_Signal IS_Signal IS Signal Loss->IS_Signal Ratio Ratio = Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Final_Conc Accurate Concentration Calibration->Final_Conc

Caption: The principle of internal standard calibration for accurate quantification.

Conclusion

Bisphenol F-¹³C₆ is an indispensable tool for the accurate and reliable quantification of Bisphenol F in a variety of complex matrices. Its chemical and physical properties, which closely mimic those of the native analyte, allow it to effectively compensate for variations inherent in analytical procedures. By employing the principles of isotope dilution mass spectrometry and following robust experimental protocols, researchers can achieve high-quality data essential for assessing human exposure, understanding environmental fate, and ensuring the safety of consumer products and pharmaceuticals. This guide provides a solid foundation for the implementation of BPF-¹³C₆ as an internal standard in routine and research-oriented analytical laboratories.

References

A Technical Guide to Preliminary Studies on Bisphenol F Metabolism Utilizing Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes preliminary findings on Bisphenol F (BPF) metabolism. While the use of a ¹³C₆ tracer is ideal for such studies, a comprehensive review of currently available literature did not yield specific preliminary metabolic studies on BPF that utilized a ¹³C₆ tracer and provided extensive quantitative data. Therefore, this guide incorporates data from studies using other isotopic tracers, such as tritium (³H), and general methodologies for bisphenol metabolism analysis to provide a foundational understanding. The principles and experimental designs outlined are readily adaptable for future studies employing a ¹³C₆-BPF tracer.

Introduction to Bisphenol F Metabolism and the Role of ¹³C₆ Tracers

Bisphenol F (BPF) is increasingly used as a substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. This has led to a growing need to understand its metabolic fate within biological systems. Isotopic tracers are invaluable tools in metabolism studies, allowing for the precise tracking and quantification of a compound and its metabolites. A ¹³C₆-labeled BPF tracer, in which six carbon atoms on the phenyl rings are replaced with the stable isotope ¹³C, is particularly advantageous. It allows for the differentiation of the administered BPF from any background environmental BPF and enables robust analysis using mass spectrometry-based techniques.

This guide provides an overview of the known metabolic pathways of BPF, summarizes available quantitative data from isotopic tracer studies, and details relevant experimental protocols.

Metabolic Pathways of Bisphenol F

The metabolism of BPF primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. The primary goal of these transformations is to increase the water solubility of BPF to facilitate its excretion from the body.

  • Phase I Metabolism: This phase involves the oxidation of the BPF molecule, primarily through the action of cytochrome P450 (CYP) enzymes. The main reactions include hydroxylation of the aromatic rings, leading to the formation of catechol and other hydroxylated BPF metabolites.[1]

  • Phase II Metabolism: In this phase, the parent BPF molecule or its Phase I metabolites are conjugated with endogenous molecules. The most common conjugation reactions for BPF are glucuronidation and sulfation.[1] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, and result in the formation of BPF-glucuronide and BPF-sulfate. These conjugates are significantly more water-soluble than the parent compound.

Below are diagrams illustrating the key metabolic pathways of Bisphenol F.

BPF_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism BPF Bisphenol F (BPF) Hydroxylated_BPF Hydroxylated BPF (e.g., Catechol BPF) BPF->Hydroxylated_BPF Hydroxylation BPF_Glucuronide BPF Glucuronide BPF->BPF_Glucuronide Glucuronidation (UGTs) BPF_Sulfate BPF Sulfate BPF->BPF_Sulfate Sulfation (SULTs) Hydroxylated_BPF_Conjugates Hydroxylated BPF Conjugates Hydroxylated_BPF->Hydroxylated_BPF_Conjugates Conjugation Excretion Excretion (Urine, Feces) BPF_Glucuronide->Excretion BPF_Sulfate->Excretion Hydroxylated_BPF_Conjugates->Excretion

Caption: Overview of Bisphenol F metabolic pathways.

Quantitative Data from Isotopic Tracer Studies

Table 1: Excretion of [³H]BPF Residues in Female Rats Following a Single Oral Dose

Time (hours)Route of Excretion% of Administered Dose
96Urine43 - 54%
96Feces15 - 20%

Data adapted from a study on the disposition and metabolic profiling of bisphenol F in pregnant and nonpregnant rats.

Table 2: Distribution of [³H]BPF Residues in Tissues of Female Rats 96 Hours After a Single Oral Dose

Tissue% of Administered Dose
Liver~0.5%
Uterus, Placenta, Amniotic Fluid, Fetuses (in pregnant rats)0.9 - 1.3%
Digestive Tract Lumen8 - 10%

Data adapted from a study on the disposition and metabolic profiling of bisphenol F in pregnant and nonpregnant rats.

These data indicate that BPF is well-absorbed and primarily excreted in the urine as metabolites. The significant amount of radioactivity remaining in the digestive tract suggests potential enterohepatic circulation.

Experimental Protocols

The following sections detail generalized experimental protocols for in vivo and in vitro studies of BPF metabolism. These protocols can be adapted for use with a ¹³C₆-BPF tracer.

In Vivo Metabolism Study Protocol

This protocol describes a typical in vivo study to assess the absorption, distribution, metabolism, and excretion (ADME) of BPF.

in_vivo_workflow start Start animal_dosing Animal Dosing (e.g., oral gavage with ¹³C₆-BPF) start->animal_dosing sample_collection Sample Collection (Urine, Feces, Blood, Tissues) animal_dosing->sample_collection sample_preparation Sample Preparation (Extraction, Hydrolysis) sample_collection->sample_preparation analytical_measurement Analytical Measurement (LC-MS/MS) sample_preparation->analytical_measurement data_analysis Data Analysis (Quantification of BPF and metabolites) analytical_measurement->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo BPF metabolism study.

1. Animal Model:

  • Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Acclimate animals to laboratory conditions for at least one week prior to the study.

2. Tracer Administration:

  • Synthesize or procure high-purity ¹³C₆-BPF.

  • Prepare a dosing solution of ¹³C₆-BPF in a suitable vehicle (e.g., corn oil).

  • Administer a single oral dose of ¹³C₆-BPF to the animals via gavage.

3. Sample Collection:

  • House animals in metabolic cages for the collection of urine and feces at predetermined time points (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours).

  • Collect blood samples via tail vein or cardiac puncture at specified times.

  • At the end of the study, euthanize the animals and collect relevant tissues (liver, kidney, fat, etc.).

4. Sample Preparation:

  • Urine: For analysis of conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase and sulfatase) is required to cleave the conjugate moieties.

  • Feces and Tissues: Homogenize samples and perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate BPF and its metabolites.

  • Incorporate an internal standard (e.g., deuterated BPF) during sample preparation to correct for matrix effects and extraction losses.

5. Analytical Measurement:

  • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of ¹³C₆-BPF and its metabolites.

  • Monitor specific mass transitions for the parent compound and its expected metabolites (e.g., hydroxylated, glucuronidated, and sulfated forms).

6. Data Analysis:

  • Calculate the concentration of ¹³C₆-BPF and its metabolites in each sample.

  • Determine the pharmacokinetic parameters, excretion profiles, and tissue distribution.

In Vitro Metabolism Study Protocol (Liver Microsomes)

This protocol outlines an in vitro experiment to investigate the metabolic stability and metabolite profile of BPF using liver microsomes.

in_vitro_workflow start Start incubation_setup Incubation Setup (¹³C₆-BPF, Liver Microsomes, Cofactors) start->incubation_setup incubation Incubation (e.g., 37°C for specified time) incubation_setup->incubation reaction_quenching Reaction Quenching (e.g., addition of cold acetonitrile) incubation->reaction_quenching sample_processing Sample Processing (Centrifugation, Supernatant collection) reaction_quenching->sample_processing lc_ms_analysis LC-MS/MS Analysis (Metabolite identification and quantification) sample_processing->lc_ms_analysis end End lc_ms_analysis->end

Caption: Workflow for an in vitro BPF metabolism study.

1. Reagents and Materials:

  • ¹³C₆-BPF

  • Pooled human or animal liver microsomes

  • NADPH regenerating system (for Phase I metabolism)

  • UDPGA (for glucuronidation)

  • PAPS (for sulfation)

  • Phosphate buffer

2. Incubation Procedure:

  • Prepare an incubation mixture containing liver microsomes, phosphate buffer, and ¹³C₆-BPF in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the appropriate cofactors (NADPH, UDPGA, or PAPS).

  • Incubate at 37°C for a specified period (e.g., 0, 15, 30, 60, 120 minutes).

3. Reaction Termination and Sample Processing:

  • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new tube for analysis.

4. LC-MS/MS Analysis:

  • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the remaining ¹³C₆-BPF and any formed metabolites.

5. Data Analysis:

  • Determine the rate of disappearance of ¹³C₆-BPF to assess its metabolic stability.

  • Identify and quantify the metabolites formed over time to characterize the metabolic profile.

Conclusion

The study of Bisphenol F metabolism is crucial for understanding its potential health effects. While specific preliminary studies utilizing a ¹³C₆ tracer with comprehensive quantitative data are yet to be widely published, the existing literature on BPF metabolism using other isotopic tracers and general in vitro methodologies provides a strong foundation for future research. The protocols and metabolic pathways detailed in this guide are intended to serve as a valuable resource for researchers and scientists in designing and conducting definitive studies on BPF metabolism using state-of-the-art ¹³C₆ tracer techniques. Such studies will be instrumental in generating the precise quantitative data needed for accurate risk assessment and regulatory decision-making.

References

A Technical Guide to the Stability and Storage of Bisphenol F-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bisphenol F-¹³C₆ (BPF-¹³C₆). It is intended to serve as a resource for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard in analytical methods, particularly in pharmacokinetic and metabolism studies. This document summarizes available data on its stability, outlines experimental protocols for its assessment, and illustrates relevant biological pathways.

Introduction to Bisphenol F-¹³C₆

Bisphenol F-¹³C₆ is a stable isotope-labeled form of Bisphenol F (BPF), a monomer used in the production of epoxy resins and polycarbonates. The six carbon atoms on one of the phenolic rings are replaced with the ¹³C isotope. This labeling provides a distinct mass signature, making BPF-¹³C₆ an ideal internal standard for quantitative analysis of BPF in various matrices using mass spectrometry-based methods.[1] Accurate and reliable quantification depends on the stability and purity of the internal standard. Therefore, understanding the factors that can affect the stability of BPF-¹³C₆ is crucial for ensuring data integrity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Bisphenol F-¹³C₆ is presented in Table 1.

Table 1: Chemical and Physical Properties of Bisphenol F-¹³C₆

PropertyValueReference
Chemical Name 4,4'-Methylenebis(phenol-¹³C₆)[2]
CAS Number 1410794-06-7[2]
Molecular Formula ¹³C₆C₇H₁₂O₂[2]
Molecular Weight 206.19 g/mol [2]
Appearance Solid-
Purity (typical) >95% (by HPLC)

Recommended Storage Conditions

The stability of Bisphenol F-¹³C₆ is dependent on the storage conditions. Recommendations from various suppliers are summarized in Table 2.

Table 2: Recommended Storage Conditions for Bisphenol F-¹³C₆

FormatRecommended Storage TemperatureAdditional RecommendationsReference
Neat Solid +4°C or -20°CStore in a dry, dark place.-
Solution in Acetonitrile Room TemperatureStore away from light and moisture.-

It is crucial to adhere to the supplier's specific recommendations provided on the certificate of analysis for the particular lot of the compound being used.

Stability Profile

A study on Bisphenol F diglycidyl ether (BFDGE), a derivative of BPF, showed that its stability in solution is influenced by the solvent composition and storage temperature. The degradation of BFDGE was more pronounced in aqueous solutions compared to solutions with a higher organic solvent content. Lower storage temperatures generally resulted in reduced degradation. For instance, in a solution with a high water content, significant degradation of BFDGE was observed after a few days at room temperature.

Based on these findings and general principles of chemical stability, the following factors can be expected to influence the stability of Bisphenol F-¹³C₆:

  • Temperature: Higher temperatures are likely to accelerate degradation.

  • pH: Extreme pH conditions may lead to decomposition.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Oxidizing agents: The phenolic hydroxyl groups are susceptible to oxidation.

  • Solvent: The choice of solvent for stock solutions is critical. Protic solvents, especially water, may participate in degradation reactions. Acetonitrile is a commonly used and generally suitable solvent for storing bisphenols.

For critical applications, it is highly recommended to perform in-house stability studies under the specific experimental conditions to be used.

Potential Degradation Pathway

The degradation of Bisphenol F in the environment and in biological systems has been studied. The primary degradation pathway involves the oxidation of the methylene bridge. A proposed degradation pathway for Bisphenol F is illustrated in the following diagram. The ¹³C-labeled ring in Bisphenol F-¹³C₆ is expected to remain intact during these initial degradation steps.

BPF_Degradation BPF Bisphenol F-¹³C₆ Metabolite1 Bis(4-hydroxyphenyl)methanol-¹³C₆ BPF->Metabolite1 Monooxygenase Metabolite2 4,4'-Dihydroxybenzophenone-¹³C₆ Metabolite1->Metabolite2 Dehydrogenase Metabolite3 4-Hydroxyphenyl 4-hydroxybenzoate-¹³C₆ Metabolite2->Metabolite3 Baeyer-Villiger monooxygenase Metabolite4 4-Hydroxybenzoate-¹³C₆ Metabolite3->Metabolite4 Esterase Metabolite5 1,4-Hydroquinone Metabolite3->Metabolite5 Esterase

Caption: Proposed aerobic degradation pathway of Bisphenol F.

Relevant Signaling Pathways

Bisphenol F, like other bisphenols, is known to be an endocrine-disrupting chemical and can interfere with various cellular signaling pathways. Its effects are often mediated through its interaction with nuclear receptors, particularly the estrogen receptors (ERα and ERβ). The binding of BPF to these receptors can trigger a cascade of downstream events, affecting gene expression and cellular processes.

The following diagram illustrates a simplified overview of the estrogen receptor signaling pathway that can be activated by Bisphenol F.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPF Bisphenol F ER Estrogen Receptor (ERα/ERβ) BPF->ER Binding HSP HSP90 ER->HSP Associated BPF_ER_complex BPF-ER Complex ER->BPF_ER_complex HSP->BPF_ER_complex Dissociation ERE Estrogen Response Element (ERE) BPF_ER_complex->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Binding Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) Gene_Transcription->Cellular_Responses

Caption: Simplified estrogen receptor signaling pathway activated by Bisphenol F.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of Bisphenol F-¹³C₆ should be performed to ensure its suitability as an internal standard. The following provides a general framework for an experimental protocol.

Objective

To evaluate the stability of Bisphenol F-¹³C₆ in a specific solvent and at various storage conditions over a defined period.

Materials
  • Bisphenol F-¹³C₆ (neat solid or certified solution)

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Validated analytical column (e.g., C18)

  • Controlled temperature chambers/refrigerators/freezers

  • Light exposure chamber (optional, for photostability)

Experimental Workflow

The following diagram outlines a typical workflow for a stability study.

Stability_Workflow Prep Prepare Stock and Working Solutions Store Store Aliquots at Different Conditions (e.g., -20°C, 4°C, RT, Light Exposed) Prep->Store Analyze_T0 Analyze Time Zero (T₀) Samples Prep->Analyze_T0 Analyze_Tx Analyze Samples at Predetermined Time Points (e.g., 1, 2, 4 weeks; 1, 3, 6 months) Store->Analyze_Tx Data Collect and Process Data (Peak Area, Concentration) Analyze_T0->Data Analyze_Tx->Data Compare Compare Results to T₀ Data->Compare Report Generate Stability Report Compare->Report

Caption: General workflow for a stability assessment study.

Procedure
  • Preparation of Stock Solution: Accurately weigh a known amount of Bisphenol F-¹³C₆ and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration. If starting from a certified solution, dilute as necessary.

  • Preparation of Working Solutions: Prepare working solutions at a concentration relevant to the intended analytical method.

  • Aliquoting and Storage: Aliquot the working solutions into amber glass vials. Store the vials under various conditions to be tested (e.g., -20°C, 4°C, room temperature, and exposed to light).

  • Time-Point Analysis: At each scheduled time point (including time zero), retrieve a set of vials from each storage condition.

  • Sample Analysis: Analyze the samples using a validated HPLC method. The method should be capable of separating Bisphenol F-¹³C₆ from any potential degradation products.

  • Data Analysis: Record the peak area or concentration of Bisphenol F-¹³C₆ at each time point. Calculate the percentage of the initial concentration remaining.

Acceptance Criteria

The stability of Bisphenol F-¹³C₆ is considered acceptable if the mean concentration at each time point is within a predefined range of the initial concentration (e.g., ±10%). Any significant appearance of new peaks in the chromatogram should be investigated.

Conclusion

This technical guide provides essential information regarding the stability and storage of Bisphenol F-¹³C₆. While specific, long-term stability data for the isotopically labeled compound is limited, the provided information on the unlabeled parent compound, related structures, and general principles of chemical stability offers a solid foundation for its proper handling and use. For ensuring the highest quality of analytical data, it is imperative to adhere to the recommended storage conditions and, when necessary, perform in-house stability validation under the specific experimental conditions of use. The provided diagrams of the degradation and signaling pathways offer a broader context for the application of this important analytical standard in research and development.

References

A Technical Guide to Bisphenol F-¹³C₆: Commercial Availability, Purity, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of the stable isotope-labeled compound, Bisphenol F-¹³C₆. It also details a representative experimental protocol for its use as an internal standard in analytical methodologies and explores the key signaling pathways influenced by Bisphenol F, for which this isotopic analog is a crucial tool for quantitative studies.

Introduction

Bisphenol F (BPF), a structural analog of Bisphenol A (BPA), is increasingly used in the production of epoxy resins and polycarbonates.[1] This has led to a growing need for accurate and sensitive analytical methods to monitor its presence in environmental and biological samples. Bisphenol F-¹³C₆, a stable isotope-labeled version of BPF, is an indispensable tool for researchers, serving as an ideal internal standard for quantification by isotope dilution mass spectrometry. Its chemical behavior is virtually identical to the unlabeled native compound, but its distinct mass allows for precise differentiation and measurement, minimizing matrix effects and improving the accuracy of quantitative analysis.[1]

Commercial Availability and Purity of Bisphenol F-¹³C₆

Bisphenol F-¹³C₆ is commercially available from several reputable suppliers of analytical reference materials and stable isotope-labeled compounds. It is typically offered as a neat solid or in solution, with purity levels suitable for sensitive analytical applications. The following tables summarize the availability and key specifications from prominent vendors.

Table 1: Commercial Suppliers of Bisphenol F-¹³C₆

SupplierProduct FormPurityAnalytical Method for Purity
LGC StandardsNeat Solid>95%HPLC
Cambridge Isotope LaboratoriesSolution (in acetonitrile)98%Not Specified
VulcanchemSolid>95%HPLC
MedchemExpressSolidNot SpecifiedNot Specified

Table 2: Key Chemical and Physical Properties of Bisphenol F-¹³C₆

PropertyValue
CAS Number 1410794-06-7
Molecular Formula ¹³C₆C₇H₁₂O₂
Molecular Weight ~206.19 g/mol
Appearance Solid
Storage Temperature +4°C

Experimental Protocol: Quantification of Bisphenol F in Human Urine using Isotope Dilution HPLC-MS/MS

This protocol provides a detailed methodology for the determination of Bisphenol F in human urine samples, employing Bisphenol F-¹³C₆ as an internal standard. This method is based on established analytical procedures for bisphenols in biological matrices.

1. Materials and Reagents

  • Bisphenol F (native standard)

  • Bisphenol F-¹³C₆ (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Formic acid

  • β-glucuronidase enzyme

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human urine samples

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve native Bisphenol F and Bisphenol F-¹³C₆ in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with a methanol/water mixture to prepare a series of calibration standards and a working internal standard solution.

3. Sample Preparation

  • Spiking: To a 1 mL urine sample, add a known amount of the Bisphenol F-¹³C₆ internal standard solution.

  • Enzymatic Hydrolysis: Add β-glucuronidase enzyme to the urine sample to deconjugate any glucuronidated Bisphenol F metabolites. Incubate at 37°C for a specified time (e.g., 2-4 hours).

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the analytes with a high-organic solvent mixture (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native Bisphenol F and Bisphenol F-¹³C₆.

5. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the native Bisphenol F to the peak area of the Bisphenol F-¹³C₆ internal standard against the concentration of the calibration standards.

  • Determine the concentration of Bisphenol F in the urine samples from the calibration curve.

Workflow for Bisphenol F Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample spike Spike with Bisphenol F-13C6 urine->spike hydrolysis Enzymatic Hydrolysis spike->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe evap Evaporation & Reconstitution spe->evap hplc HPLC Separation evap->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant

Caption: Workflow for the quantification of Bisphenol F in urine using isotope dilution HPLC-MS/MS.

Signaling Pathways Modulated by Bisphenol F

Bisphenol F, as an endocrine-disrupting chemical, exerts its biological effects by interacting with various cellular signaling pathways. Understanding these pathways is crucial for assessing its potential health risks. Bisphenol F-¹³C₆ is a valuable tool for accurately quantifying BPF levels in in-vitro and in-vivo studies investigating these mechanisms.

1. Estrogen Receptor Signaling Pathway

Bisphenol F is known to possess estrogenic activity, primarily by binding to estrogen receptors (ERα and ERβ).[2] This interaction can mimic the effects of endogenous estrogens, leading to the activation or inhibition of downstream gene expression.

Estrogen Receptor Signaling

G BPF Bisphenol F ER Estrogen Receptor (ERα / ERβ) BPF->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Regulates

Caption: Simplified diagram of the Estrogen Receptor signaling pathway activated by Bisphenol F.

2. PI3K/Akt/GSK3β Signaling Pathway

Studies on bisphenols have indicated their potential to modulate the PI3K/Akt/GSK3β signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.

PI3K/Akt/GSK3β Signaling Pathway

G BPF Bisphenol F Receptor Membrane Receptor (e.g., GPER) BPF->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Downstream Downstream Cellular Responses (e.g., cell survival, proliferation) Akt->Downstream

Caption: Overview of the PI3K/Akt/GSK3β signaling pathway potentially modulated by Bisphenol F.

Conclusion

Bisphenol F-¹³C₆ is a commercially available and high-purity stable isotope-labeled standard essential for the accurate quantification of Bisphenol F in various matrices. Its use in isotope dilution mass spectrometry provides researchers with a robust tool to investigate human exposure and to elucidate the molecular mechanisms and signaling pathways affected by this emerging environmental contaminant. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development.

References

Environmental Fate of Bisphenol F-¹³C₆: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) is increasingly used as a substitute for Bisphenol A (BPA) in the production of epoxy resins and polycarbonates. Consequently, its presence in the environment is a growing concern. Understanding the environmental fate of BPF is crucial for assessing its potential risks to ecosystems and human health. The ¹³C₆-labeled form of BPF (Bisphenol F-¹³C₆) is an important analytical tool, often used as an internal standard for the accurate quantification of BPF in environmental and biological matrices. This guide provides a comprehensive overview of the environmental degradation pathways, kinetics, and experimental methodologies related to BPF.

Quantitative Data on Environmental Degradation

The persistence and degradation of Bisphenol F vary significantly across different environmental compartments. The following tables summarize key quantitative data from various studies.

Table 1: Degradation of Bisphenol F in Aquatic Environments

Environmental MatrixConditionDegradation MetricValueReference
SeawaterAerobicBiodegradation Efficiency> 92% (after 60 days)[1][2]
Activated SludgeAerobicHalf-life (t½)< 4.3 days[3]
Aqueous SolutionCatalytic Oxidation (CoFe/BC/PMS)Removal Efficiency> 99%[4]

Table 2: Persistence of Bisphenols in Soil and Sediment

CompoundEnvironmental MatrixConditionHalf-life (t½)Reference
Bisphenols (general)SoilAerobic/Anaerobic30 - 360 days[5]
Bisphenols (general)SedimentAerobic/Anaerobic135 - 1621 days
Bisphenol S (BPS)SoilAerobic2.8 days
Bisphenol AF (BPAF)Forest SoilAerobic32.6 days
Bisphenol AF (BPAF)Farm SoilAerobic24.5 days

Note: Specific half-life data for Bisphenol F in soil and sediment is limited. The data for general bisphenols and other analogues like BPS and BPAF are provided for context.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of BPF. Below are representative protocols for degradation studies and analytical determination.

Aerobic Biodegradation Study in Seawater (Sea Die-Away Method)

This protocol is adapted from studies investigating the biodegradation of bisphenols in marine environments.

  • Sample Collection: Collect seawater from the study site.

  • Microcosm Preparation:

    • Dispense 50 mL of raw, unfiltered seawater into 70 mL test tubes.

    • Spike the samples with BPF to achieve a final concentration of 4-9 mg/L.

    • Prepare control samples with autoclaved seawater to assess abiotic degradation.

  • Incubation:

    • Incubate all test tubes at 28°C with shaking at 120 rpm in the dark for up to 60 days.

  • Sampling:

    • At predetermined intervals, withdraw 2 mL aliquots from each test tube.

    • Centrifuge the aliquots to remove suspended solids.

  • Analysis:

    • Analyze the supernatant for the concentration of BPF and its degradation products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Aerobic Biodegradation Study in Soil

The following is a generalized protocol for assessing BPF degradation in soil, based on common practices for such studies.

  • Soil Preparation:

    • Collect soil from the desired location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Adjust the moisture content to a specified level (e.g., 60% of water holding capacity).

  • Spiking and Incubation:

    • Weigh a designated amount of prepared soil (e.g., 50 g) into individual flasks.

    • Spike the soil with a solution of BPF-¹³C₆ in a suitable solvent (e.g., methanol) to achieve the target concentration (e.g., 100 µg/kg). Allow the solvent to evaporate.

    • Prepare control samples with sterilized soil to evaluate abiotic degradation.

    • Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for a period of up to 180 days.

  • Extraction:

    • At each sampling point, extract the soil samples. A common method is accelerated solvent extraction (ASE) or sonication with a solvent mixture (e.g., acetone/hexane).

  • Clean-up:

    • The extract is then cleaned up to remove interfering substances using techniques like solid-phase extraction (SPE).

  • Analysis:

    • The final extract is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to determine the concentration of BPF-¹³C₆ and its metabolites.

Analytical Method for Bisphenol F Determination

The following outlines a typical analytical procedure for the quantification of BPF in environmental samples.

  • Sample Preparation:

    • Water Samples: Filter the water sample through a 0.45 µm membrane. For trace analysis, pre-concentration using solid-phase extraction (SPE) may be necessary.

    • Soil/Sediment Samples: Extract the sample using a suitable solvent (e.g., acetonitrile) via sonication or pressurized liquid extraction. The extract is then centrifuged and the supernatant is collected.

  • Chromatographic Separation:

    • Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • A C18 column is commonly used for separation.

    • The mobile phase typically consists of a gradient of acetonitrile and water, often with a modifier like formic acid.

  • Detection:

    • Fluorescence Detection (FLD): BPF exhibits natural fluorescence, allowing for sensitive detection.

    • Mass Spectrometry (MS): For higher selectivity and confirmation, tandem mass spectrometry (MS/MS) is employed. The instrument is operated in multiple reaction monitoring (MRM) mode for quantification.

Degradation Pathways and Mechanisms

Bisphenol F undergoes degradation in the environment through several pathways, including microbial degradation, advanced oxidation processes, and photodegradation.

Microbial Biodegradation

Microorganisms play a significant role in the breakdown of BPF in soil, sediment, and water. Several bacterial strains, particularly from the genera Sphingobium and Novosphingobium, have been identified as capable of degrading BPF. The degradation typically proceeds through a series of hydroxylation and cleavage reactions.

Microbial_Degradation_of_BPF BPF Bisphenol F HPM Bis(4-hydroxyphenyl) methanol BPF->HPM Hydroxylation DHB 4,4'-Dihydroxybenzophenone HPM->DHB Oxidation HPHB 4-Hydroxyphenyl-4-hydroxybenzoate DHB->HPHB Baeyer-Villiger m Oxidation HBA 4-Hydroxybenzoate HPHB->HBA Hydrolysis HQ 1,4-Hydroquinone HBA->HQ Decarboxylation Mineralization CO₂ + H₂O HQ->Mineralization Ring Cleavage

Figure 1: Proposed microbial degradation pathway of Bisphenol F.
Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, such as those involving sulfate (SO₄⁻•) and hydroxyl (•OH) radicals, can rapidly degrade BPF in water. These highly reactive species attack the electron-rich aromatic rings of the BPF molecule, leading to its fragmentation and eventual mineralization.

AOP_Degradation_of_BPF cluster_AOP Advanced Oxidation Process Activator Activator (e.g., CoFe/BC) Radicals Sulfate (SO₄⁻•) & Hydroxyl (•OH) Radicals Activator->Radicals PMS Peroxymonosulfate (PMS) PMS->Radicals BPF Bisphenol F Radicals->BPF Radical Attack Intermediates Aromatic Intermediates BPF->Intermediates Mineralization CO₂ + H₂O Intermediates->Mineralization Further Oxidation

Figure 2: General workflow for the degradation of BPF by AOPs.
Photodegradation

While direct photolysis of bisphenols is generally slow, indirect photodegradation in the presence of photosensitizers can be a more significant pathway in surface waters. The photodegradation of BPF is expected to be similar to that of BPA, involving the formation of phenolic intermediates.

Photodegradation_of_BPF cluster_photo Photodegradation Process UV UV Light Sensitizer Photosensitizer (e.g., humic acids) UV->Sensitizer ROS Reactive Oxygen Species (e.g., ¹O₂, •OH) Sensitizer->ROS BPF Bisphenol F ROS->BPF Oxidation Intermediates Phenolic Intermediates (e.g., 4-methylphenol derivatives) BPF->Intermediates Further_Products Further Degradation Products Intermediates->Further_Products

Figure 3: Proposed photodegradation pathway for Bisphenol F.

Conclusion

The environmental fate of Bisphenol F is complex and dependent on the specific environmental compartment and conditions. While BPF can be degraded through microbial action, advanced oxidation processes, and photodegradation, its persistence can be significant, particularly in soil and sediment. The use of Bisphenol F-¹³C₆ is invaluable for accurately tracing and quantifying BPF in complex matrices, enabling a more precise assessment of its environmental distribution and fate. Further research is needed to determine the specific degradation rates of BPF in various soil and sediment types and to fully elucidate the structures of all transformation products.

References

An In-depth Technical Guide on the Application of Bisphenol F-¹³C₆ in Toxicological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary application of Bisphenol F-¹³C₆ (BPF-¹³C₆) in toxicological research. Contrary to being a direct subject of toxicological studies, BPF-¹³C₆ serves a critical role as an internal standard in analytical methodologies, specifically isotope dilution mass spectrometry, to ensure the accurate quantification of Bisphenol F (BPF) in biological and environmental matrices. This guide will detail the principles of its application, provide exemplary experimental protocols, present quantitative data from BPF toxicological studies that rely on such methods, and visualize the associated workflows and metabolic pathways.

Core Application: Isotope Dilution Mass Spectrometry

Bisphenol F-¹³C₆ is a stable isotope-labeled (SIL) analogue of BPF. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are the gold standard for quantification. This is due to the principle of isotope dilution, where a known amount of the SIL internal standard is added to a sample at the beginning of the analytical process.

The SIL internal standard (BPF-¹³C₆) is chemically identical to the analyte (BPF) and therefore exhibits the same behavior during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the SIL internal standard, an accurate and precise quantification of the analyte can be achieved, correcting for matrix effects and procedural inconsistencies.

Data Presentation: Quantitative Toxicological Data for Bisphenol F

The following tables summarize quantitative data from toxicological studies on Bisphenol F. The accuracy of the concentration measurements in these studies is reliant on robust analytical methods, such as LC-MS/MS with the use of a stable isotope-labeled internal standard like Bisphenol F-¹³C₆.

Table 1: Pharmacokinetic Parameters of Bisphenol F in Male and Female Sprague-Dawley Rats Following a Single Oral Dose.

ParameterMale Rats (200 mg/kg)Female Rats (Dose not specified)
Tmax (h) 0.5-
Cmax (ng/mL) 123.5 ± 45.7-
AUC₀-t (ng·h/mL) 487.6 ± 189.5-
t₁/₂ (h) 3.5 ± 1.2-
NOAEL (mg/kg/day) 25
NOEL (mg/kg/day) 21

Data sourced from pharmacokinetic studies on BPF.[1][2]

Table 2: Method Validation Parameters for the Quantification of Bisphenol F in Urine using UPLC-ESI-MS/MS.

ParameterValue
Quantitation Limit (µg/L) 0.10
Detection Limit (µg/L) 0.03
Recovery Rate (%) 95.9 - 101
Within-day Precision (RSD %) 2.9 - 6.2
Day-to-day Precision (RSD %) 2.8 - 12.9

These parameters demonstrate the reliability of the analytical method for toxicological and biomonitoring studies.[2]

Experimental Protocols

Protocol 1: Quantification of Bisphenol F in Human Urine using Isotope Dilution UPLC-ESI-MS/MS

This protocol provides a detailed methodology for the determination of BPF in urine, a common matrix in toxicological and human biomonitoring studies.

1. Sample Preparation (Enzymatic Hydrolysis and Dispersive Liquid-Liquid Microextraction - DLLME)

  • Spiking: To 1 mL of urine sample, add a known concentration of Bisphenol F-¹³C₆ solution (e.g., 10 µL of a 1 µg/mL solution) as the internal standard.

  • Buffering: Add 1 mL of 1 M ammonium acetate buffer (pH 5.0).

  • Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze the conjugated BPF metabolites (glucuronides and sulfates) back to the free form. Incubate at 37°C for at least 4 hours or overnight.

  • DLLME:

    • Add 500 µL of acetone (as a disperser solvent) and 100 µL of tetrachloroethane (as an extraction solvent) to the hydrolyzed sample.

    • Vortex vigorously for 2 minutes to form a cloudy solution.

    • Centrifuge at 5000 rpm for 5 minutes to separate the phases.

    • Collect the sedimented organic phase (tetrachloroethane) using a microsyringe.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile).

2. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Bisphenol F (Quantifier) 199.1106.13020
Bisphenol F (Qualifier) 199.1199.1305
Bisphenol F-¹³C₆ (Internal Standard) 205.1110.13020

Note: The exact m/z values for BPF-¹³C₆ may vary depending on the specific labeling pattern. The values provided are illustrative. The optimal cone voltage and collision energy should be determined empirically for the specific instrument used.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with BPF-¹³C₆ Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Spike->Hydrolysis DLLME Dispersive Liquid-Liquid Microextraction Hydrolysis->DLLME Evap Evaporation & Reconstitution DLLME->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC MS ESI-MS/MS Detection (Negative Ion Mode) UPLC->MS Quant Quantification (Ratio of BPF to BPF-¹³C₆) MS->Quant

Caption: Workflow for the quantification of Bisphenol F in urine.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation BPF Bisphenol F Hydroxylated Hydroxylated BPF BPF->Hydroxylated CYP450 Glucuronide BPF-Glucuronide BPF->Glucuronide UGT Sulfate BPF-Sulfate BPF->Sulfate SULT Excretion Urinary & Fecal Excretion Hydroxylated->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Simplified metabolic pathway of Bisphenol F in mammals.

References

Methodological & Application

Application Note: Quantification of Bisphenol F in Human Plasma using Isotope Dilution LC-MS/MS with Bisphenol F-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) is increasingly used as a substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1] This has led to a growing need for sensitive and selective analytical methods to monitor human exposure to BPF. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for the accurate quantification of organic micropollutants in complex biological matrices.[2] This application note provides a detailed protocol for the quantification of BPF in human plasma using Bisphenol F-¹³C₆ as an internal standard.

Principle

This method employs a simple and rapid protein precipitation for the extraction of Bisphenol F (BPF) and the ¹³C₆-labeled internal standard from human plasma. The extract is then analyzed by LC-MS/MS in negative ionization mode using multiple reaction monitoring (MRM). The stable isotope-labeled internal standard (Bisphenol F-¹³C₆) is structurally identical to the analyte but has a different mass, allowing it to co-elute with the analyte and compensate for variations in sample preparation and instrument response.[3] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Bisphenol F (analytical standard)

  • Bisphenol F-¹³C₆ (internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K₂EDTA)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of BPF and Bisphenol F-¹³C₆ in methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate BPF stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the intermediate Bisphenol F-¹³C₆ stock solution with 50:50 (v/v) methanol:water.

Sample Preparation
  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 10 ng/mL Bisphenol F-¹³C₆ internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 20% B, hold for 0.5 min; linear ramp to 95% B over 3.5 min; hold at 95% B for 1 min; return to 20% B in 0.1 min and re-equilibrate for 1.9 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions BPF: Precursor Ion (m/z) 199.3 → Product Ions (m/z) 93.1 (Quantifier), 105.1 (Qualifier) ¹³C₆-BPF: Precursor Ion (m/z) 205.3 → Product Ion (m/z) 99.1 (Quantifier)[4]
Dwell Time 100 ms
Collision Energy Optimized for each transition
Source Temperature 150°C

Data Presentation

Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Recovery (%) 85 - 110%
Quality Control Sample Results
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LQC0.30.2996.78.5
MQC55.2104.06.2
HQC8078.998.64.8

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma 100 µL Human Plasma ISTD Add 10 µL ¹³C₆-BPF (10 ng/mL) Plasma->ISTD Precipitation Add 300 µL Acetonitrile ISTD->Precipitation Vortex1 Vortex Precipitation->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL 50:50 MeOH:H₂O Evaporate->Reconstitute LCMS Inject 5 µL into LC-MS/MS Reconstitute->LCMS Data Data Acquisition (MRM) LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (BPF / ¹³C₆-BPF) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for BPF quantification in plasma.

BPF Signaling Pathway Disruption

G cluster_endocrine Endocrine Disruption by Bisphenol F cluster_estrogenic Estrogenic Pathway cluster_thyroid Thyroid Pathway BPF Bisphenol F (BPF) ER Estrogen Receptors (ERα / ERβ) BPF->ER Binds to TR Thyroid Hormone Receptors (TRα / TRβ) BPF->TR Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_E Altered Gene Expression (e.g., vitellogenin) ERE->Gene_E Regulates Effect_E Estrogenic Effects Gene_E->Effect_E TRE Thyroid Hormone Response Element (TRE) in DNA TR->TRE Binds to Gene_T Altered Gene Expression TRE->Gene_T Regulates Effect_T Disrupted Thyroid Signaling Gene_T->Effect_T

Caption: BPF interferes with estrogen and thyroid hormone signaling.

Discussion

The described method provides a robust and sensitive approach for the quantification of Bisphenol F in human plasma. The use of a simple protein precipitation protocol allows for high-throughput analysis, which is essential for large-scale biomonitoring and clinical studies. The isotope dilution technique ensures the accuracy and precision of the results by correcting for matrix effects and procedural losses.

Bisphenol F has been shown to exhibit endocrine-disrupting properties, primarily through its interaction with estrogen and thyroid hormone signaling pathways.[5] BPF can bind to estrogen receptors (ERα and ERβ), leading to the modulation of estrogen-responsive genes and subsequent estrogenic effects. Additionally, BPF has been found to bind to thyroid hormone receptors (TRα and TRβ), potentially interfering with normal thyroid hormone signaling. This highlights the importance of monitoring human exposure to BPF and its potential health implications.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of Bisphenol F in human plasma using Bisphenol F-¹³C₆ as an internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. The provided information on the endocrine-disrupting signaling pathways of BPF underscores the relevance of this analytical method for assessing human exposure and its potential health risks.

References

Application Note & Protocol: Preparation of Bisphenol F-¹³C₆ Internal Standard Working Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the preparation of a Bisphenol F-¹³C₆ (BPF-¹³C₆) internal standard (IS) working solution for use in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[1][2] This protocol outlines the steps for preparing a primary stock solution from a neat (solid) standard and subsequent serial dilutions to obtain a final working solution at a desired concentration.

Materials and Reagents

  • Standard: Bisphenol F-¹³C₆ (CAS No. 1410794-06-7), neat solid, purity >95%[3]

  • Solvent: HPLC or LC-MS grade Methanol (MeOH)[2][4]

  • Labware:

    • Analytical balance (readable to at least 0.01 mg)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

    • Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL)

    • Amber glass vials with PTFE-lined caps for storage

    • Spatula

    • Weighing paper or boat

Experimental Protocol

This protocol describes the preparation of a stock solution, an intermediate solution, and a final working solution. Adjust volumes and concentrations as needed based on specific analytical requirements.

3.1. Preparation of Primary Stock Solution (1000 µg/mL)

  • Weighing: Accurately weigh approximately 10 mg of the neat BPF-¹³C₆ standard onto weighing paper using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7-8 mL of methanol to the flask. Gently swirl the flask to completely dissolve the solid material. A brief sonication may be used if necessary.

  • Dilution to Volume: Once the standard is fully dissolved, bring the flask to the final volume of 10 mL with methanol. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the standard.

    • Formula:Concentration (µg/mL) = (Mass of standard (mg) / Volume of flask (mL)) * 1000

  • Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store at -20°C. Stock solutions in methanol are generally stable for at least one year when stored at low temperatures.

3.2. Preparation of Intermediate Solution (10 µg/mL)

  • Aliquoting: Allow the primary stock solution to equilibrate to room temperature.

  • Dilution: Using a calibrated micropipette, transfer 500 µL of the 1000 µg/mL primary stock solution into a 50 mL Class A volumetric flask.

  • Dilution to Volume: Dilute to the mark with methanol. Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Storage: Transfer the intermediate solution to a labeled amber glass vial and store at -20°C. This solution should be prepared fresh more frequently than the stock solution, for example, every three months.

3.3. Preparation of Final Working Solution (100 ng/mL)

  • Aliquoting: Allow the intermediate solution to equilibrate to room temperature.

  • Dilution: Using a calibrated micropipette, transfer 1 mL of the 10 µg/mL (10,000 ng/mL) intermediate solution into a 100 mL Class A volumetric flask.

  • Dilution to Volume: Dilute to the mark with the desired final solvent, which is often the initial mobile phase of the LC method (e.g., 50:50 methanol:water).

  • Storage: The final working solution is typically used to spike samples, calibration standards, and quality controls. Store this solution at 4°C and prepare it fresh weekly or before each analytical run to ensure stability and accuracy.

Quantitative Data Summary

The following table summarizes the preparation steps for the BPF-¹³C₆ internal standard solutions.

Solution NameStandard UsedMass/Volume of StandardSolventFinal VolumeFinal ConcentrationStorage Temp.
Primary Stock Neat BPF-¹³C₆~10 mgMethanol10 mL~1000 µg/mL -20°C
Intermediate Primary Stock500 µLMethanol50 mL10 µg/mL -20°C
Final Working Intermediate1 mL50:50 MeOH:H₂O100 mL100 ng/mL 4°C

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of the Bisphenol F-¹³C₆ internal standard working solution.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Solution cluster_2 Step 3: Final Working Solution cluster_3 Application s1 Neat BPF-¹³C₆ Standard s2 Weigh ~10 mg s1->s2 s3 Dissolve in 10 mL Methanol s2->s3 s4 Primary Stock Solution (1000 µg/mL) s3->s4 s5 Dilute 500 µL of Stock to 50 mL with Methanol s4->s5 Take 500 µL s6 Intermediate Solution (10 µg/mL) s5->s6 s7 Dilute 1 mL of Intermediate to 100 mL with Mobile Phase s6->s7 Take 1 mL s8 Final Working Solution (100 ng/mL) s7->s8 s9 Spike Samples, Calibrators, and QCs s8->s9

Caption: Workflow for preparing BPF-¹³C₆ internal standard solutions.

References

Application of Bisphenol F-¹³C₆ in the Analysis of Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of epoxy resins and polycarbonates, often found in food contact materials (FCMs) such as can coatings, plastic containers, and packaging.[1][2][3] Concerns over the endocrine-disrupting properties of Bisphenol A (BPA) have led to its partial replacement with analogues like BPF.[2][4] However, studies have indicated that BPF may exhibit similar hormonal activities, necessitating sensitive and accurate methods for its monitoring in foodstuffs to ensure consumer safety.

The principle of isotope dilution mass spectrometry (ID-MS) is a highly accurate quantification technique. It involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, Bisphenol F-¹³C₆, to the sample at the beginning of the analytical process. This labeled internal standard behaves almost identically to the native analyte throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response. This application note details a robust protocol for the quantification of BPF in food simulants migrated from food contact materials using Bisphenol F-¹³C₆ as an internal standard with analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol

This protocol outlines a method for the determination of Bisphenol F migration from food contact materials into food simulants using stable isotope dilution analysis.

Materials and Reagents
  • Standards:

    • Bisphenol F (BPF), analytical standard grade (≥99% purity)

    • Bisphenol F-¹³C₆ (BPF-¹³C₆), as an internal standard (≥99% purity)

  • Solvents:

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Methanol (MeOH), HPLC or LC-MS grade

    • Water, ultrapure (18.2 MΩ·cm)

    • Formic acid, LC-MS grade

  • Food Simulants (as per regulatory guidelines):

    • Simulant A: 10% ethanol (v/v) in water (for aqueous foods)

    • Simulant B: 3% acetic acid (w/v) in water (for acidic foods)

    • Simulant D2: Olive oil or other fatty food simulant (for fatty foods)

  • Sample Preparation:

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh and dissolve an appropriate amount of BPF and BPF-¹³C₆ in methanol to prepare individual primary stock solutions. Store at 4°C in amber vials.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the BPF primary stock solution with the appropriate solvent (e.g., methanol/water).

    • Prepare a working solution of the internal standard (BPF-¹³C₆) at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Migration Testing
  • Sample Preparation:

    • Clean the food contact material sample as required.

    • Expose a defined surface area of the FCM to a known volume of the selected food simulant. The choice of simulant and exposure conditions (time and temperature) should reflect the intended use of the material. For example, for prolonged storage at room temperature, a typical condition is 10 days at 40°C.

  • Internal Standard Spiking:

    • After the migration period, transfer a known aliquot of the food simulant to a clean vial.

    • Spike the aliquot with the BPF-¹³C₆ internal standard working solution to a final concentration relevant to the expected BPF levels.

Sample Extraction and Clean-up (for aqueous simulants)
  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge sequentially with methanol and then ultrapure water.

  • Sample Loading:

    • Load the spiked food simulant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • Elution:

    • Elute the analytes (BPF and BPF-¹³C₆) from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC-MS/MS analysis.

Instrumental Analysis: HPLC-MS/MS
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.2 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 2.0 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (suggested):

      • BPF: Monitor appropriate precursor to product ion transitions.

      • BPF-¹³C₆: Monitor the corresponding mass-shifted transitions. The mass shift will be +6 Da due to the six ¹³C atoms.

Data Presentation

The use of a stable isotope-labeled internal standard like BPF-¹³C₆ ensures high accuracy and precision in quantification. The following table summarizes typical performance data for BPF analysis in food matrices, which would be expected from a validated isotope dilution method.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD)0.03 µg/LMilkHPLC-FD
Limit of Quantification (LOQ)0.1 µg/LMilkHPLC-FD
Recovery97.60 - 107.16%MilkHPLC-FD
Recovery74.60 ± 5.45%10% EthanolGC-MS
Recovery93.38 ± 8.07%95% EthanolGC-MS
Recovery86.05 ± 9.41%3% Acetic AcidGC-MS

Experimental Workflow Diagram

BPF_Analysis_Workflow cluster_prep Sample Preparation & Migration cluster_extraction Extraction & Clean-up cluster_analysis Analysis FCM Food Contact Material Migration Migration Testing (e.g., 10 days at 40°C) FCM->Migration Simulant Food Simulant (e.g., 10% Ethanol) Simulant->Migration Spiking Spike with Bisphenol F-¹³C₆ Migration->Spiking Aqueous Simulant SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Evap Evaporation & Reconstitution Elution->Evap HPLC HPLC-MS/MS Analysis Evap->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for the analysis of Bisphenol F in food contact materials.

Conclusion

The use of Bisphenol F-¹³C₆ as an internal standard in an isotope dilution HPLC-MS/MS method provides a highly reliable and accurate approach for the quantification of BPF migration from food contact materials. This methodology effectively compensates for sample matrix effects and procedural losses, ensuring data of high quality for regulatory compliance and consumer safety assessment. The detailed protocol herein serves as a comprehensive guide for researchers and analytical scientists in the field.

References

Application Note: High-Sensitivity Biomonitoring of Human Exposure to Bisphenol F Using Isotope Dilution Mass Spectrometry with Bisphenol F-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of epoxy resins and polycarbonates, and it is increasingly being used as a substitute for bisphenol A (BPA).[1][2][3][4][5] Due to its potential endocrine-disrupting properties and widespread human exposure, there is a growing need for sensitive and accurate methods to monitor BPF in human biological samples. This application note describes a robust and highly sensitive method for the quantitative analysis of BPF in human urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bisphenol F-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard like Bisphenol F-¹³C₆ is crucial for correcting matrix effects and variabilities during sample preparation, ensuring high precision and accuracy.

Introduction

Human exposure to BPF can occur through various environmental and dietary sources. Biomonitoring of BPF in biological matrices such as urine is the most effective way to assess internal exposure levels. In humans, BPF is primarily metabolized through glucuronidation and sulfation, and then excreted in the urine. Therefore, the determination of total BPF concentration after enzymatic hydrolysis of its conjugates is the standard approach for assessing exposure.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis in complex biological matrices due to its ability to compensate for sample loss during preparation and instrumental variability. This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, Bisphenol F-¹³C₆. Since the labeled and unlabeled BPF co-elute chromatographically and have nearly identical physicochemical properties, they are affected similarly by the extraction process and matrix components. By measuring the ratio of the native analyte to the labeled internal standard, a highly accurate quantification can be achieved.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach is the use of Bisphenol F-¹³C₆ as an internal standard. This stable isotope-labeled compound is chemically identical to the native BPF but has a different mass due to the incorporation of six ¹³C atoms in its phenyl rings.

cluster_sample Biological Sample (Urine) cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification BPF Native BPF (m/z) Spiking Spiking BPF->Spiking BPF_C13 Bisphenol F-¹³C₆ (m/z + 6) BPF_C13->Spiking Preparation Sample Preparation (Hydrolysis, Extraction) Spiking->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Ratio Measure Peak Area Ratio (Native BPF / BPF-¹³C₆) LCMS->Ratio Concentration Calculate BPF Concentration Ratio->Concentration

Principle of Isotope Dilution Mass Spectrometry.

Chemical Structures

The chemical structures of Bisphenol F and its ¹³C₆ labeled internal standard are shown below. The six ¹³C atoms are typically distributed on one of the phenyl rings.

G cluster_bpf Bisphenol F cluster_bpf_c13 Bisphenol F-¹³C₆ bpf_img bpf_c13_img

Chemical Structures of BPF and BPF-¹³C₆.

Experimental Protocol

This protocol outlines the key steps for the determination of BPF in human urine.

Materials and Reagents
  • Bisphenol F (native standard)

  • Bisphenol F-¹³C₆ (internal standard)

  • β-glucuronidase from Helix pomatia

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation Workflow

urine 1. Urine Sample (1 mL) spike 2. Spike with BPF-¹³C₆ Internal Standard urine->spike buffer 3. Add Acetate Buffer spike->buffer hydrolysis 4. Enzymatic Hydrolysis (β-glucuronidase, 37°C) buffer->hydrolysis extraction 5. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction dry 6. Evaporate to Dryness extraction->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze

Sample Preparation Workflow for BPF Analysis.
Detailed Procedure

  • Sample Collection and Storage : Collect urine samples in polypropylene containers and store them at -20°C or lower until analysis to prevent degradation.

  • Sample Pre-treatment :

    • Thaw urine samples at room temperature and vortex to ensure homogeneity.

    • Pipette 1 mL of urine into a clean tube.

    • Spike the sample with a known amount of Bisphenol F-¹³C₆ solution.

    • Add 500 µL of acetate buffer (pH 5.0) to adjust the pH for optimal enzyme activity.

  • Enzymatic Hydrolysis :

    • Add 20 µL of β-glucuronidase from Helix pomatia to each sample.

    • Incubate the samples at 37°C for at least 4 hours (or overnight) to deconjugate the BPF glucuronides and sulfates.

  • Extraction :

    • Solid-Phase Extraction (SPE) : Condition an SPE cartridge with methanol followed by water. Load the hydrolyzed sample onto the cartridge. Wash the cartridge to remove interferences, and then elute the analytes with a suitable organic solvent like methanol or acetonitrile.

    • Dispersive Liquid-Liquid Microextraction (DLLME) : This is an alternative extraction method that can also be employed.

  • Final Preparation :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : A C18 or biphenyl stationary phase is suitable for separating BPF from other matrix components.

    • Mobile Phase : A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.

    • Flow Rate : Typical flow rates are between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection :

    • Ionization Mode : Electrospray ionization in negative mode (ESI-).

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native BPF and BPF-¹³C₆ are monitored.

Quantitative Data and Method Performance

The following table summarizes typical performance characteristics of methods for BPF analysis in urine using isotope dilution LC-MS/MS. The values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterBisphenol F (BPF)Reference
Limit of Detection (LOD) 0.02 - 0.08 µg/L
Limit of Quantification (LOQ) 0.05 - 0.25 µg/L
Recovery Rate 85% - 115%
Linearity (R²) > 0.99
Within-day Precision (%RSD) < 15%
Day-to-day Precision (%RSD) < 20%

Conclusion

The use of Bisphenol F-¹³C₆ as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, precise, and sensitive approach for the biomonitoring of human exposure to Bisphenol F. This methodology effectively overcomes matrix interferences and procedural losses, making it the preferred technique for obtaining reliable data in epidemiological and clinical studies. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for researchers and scientists in the field of environmental health and toxicology.

References

Application Note: Quantitative Analysis of Bisphenol F in Biological Matrices by Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol F (BPF) is an industrial chemical used in the production of epoxy resins and polycarbonates. It has emerged as a common replacement for Bisphenol A (BPA) due to regulatory restrictions on BPA usage.[1] However, BPF is structurally similar to BPA and is suspected of having similar endocrine-disrupting activities, making its accurate quantification in biological and environmental samples a public health priority.[2][3]

This application note details a robust and sensitive method for the determination of Bisphenol F in complex biological matrices. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance analyte volatility. Quantification is achieved by a gas chromatography-mass spectrometry (GC-MS) system operating in Selected Ion Monitoring (SIM) mode. The use of a stable isotope-labeled internal standard, Bisphenol F-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

This protocol is adapted from a validated method for the analysis of BPF in liver tissue and is applicable to other biological matrices with appropriate validation.[2][3]

Materials and Reagents
  • Standards: Bisphenol F (BPF, >99% purity), Bisphenol F-¹³C₆ (BPF-¹³C₆, >99% purity).

  • Enzymes: β-glucuronidase (from Helix pomatia or equivalent).

  • Solvents: Methanol, Acetonitrile, Ethyl Acetate (all HPLC or GC grade).

  • Reagents: Acetic Anhydride, Pyridine, Formic Acid, Ammonium Acetate.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X, Oasis HLB), 500 mg/6 mL.

  • Gases: Helium (99.999% purity), Nitrogen (high purity).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve BPF and BPF-¹³C₆ in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in methanol. A typical working internal standard solution concentration is 100 ng/mL. Calibration standards should be prepared in a range that brackets the expected sample concentrations (e.g., 0.5 - 200 ng/mL).

Sample Preparation and Extraction

This procedure describes the extraction of total BPF (free and conjugated forms). To measure only free BPF, omit the enzymatic hydrolysis step.

  • Homogenization: Homogenize ~1 g of tissue sample in an appropriate buffer (e.g., ammonium acetate).

  • Internal Standard Spiking: Spike the homogenate with a known amount of BPF-¹³C₆ internal standard working solution.

  • Enzymatic Hydrolysis (for Total BPF): Add β-glucuronidase solution to the sample, vortex, and incubate overnight (12-16 hours) at 37°C to deconjugate BPF-glucuronide.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of purified water.

    • Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of water to remove interfering polar compounds.

    • Elution: Elute the analytes with 10 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization of the phenolic hydroxyl groups is necessary to improve the chromatographic properties of BPF for GC analysis.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 2:1 (v/v) mixture of acetic anhydride and pyridine.

  • Reaction: Vortex the vial and heat at 70°C for 30 minutes.

  • Evaporation: After cooling, evaporate the derivatization reagents to dryness under a nitrogen stream.

  • Final Reconstitution: Reconstitute the final residue in 100 µL of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

Note: Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective alternative derivatization technique.

GC-MS Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GCMS_Workflow Workflow for GC-MS Analysis of Bisphenol F cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Homogenization Spike 2. Spike with BPF-¹³C₆ IS Sample->Spike Enzyme 3. Enzymatic Hydrolysis (Optional, for Total BPF) Spike->Enzyme SPE 4. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Enzyme->SPE Elute 5. Elution & Evaporation SPE->Elute Deriv 6. Derivatization (e.g., Acetylation) Elute->Deriv GCMS 7. GC-MS Analysis (SIM Mode) Deriv->GCMS Inject Sample Data 8. Data Processing GCMS->Data Quant 9. Quantification via Isotope Dilution Data->Quant

Caption: Experimental workflow for BPF quantification.

Data Presentation

Quantitative data should be organized for clarity and easy interpretation. The following tables provide typical instrument parameters and method performance data.

Table 1: GC-MS Instrumental Parameters
ParameterSettingReference
Gas Chromatograph Agilent 6890 or equivalent
GC ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Injection Volume1 µL, Splitless
Injector Temperature280 °C
Oven ProgramInitial 120°C for 1 min, ramp at 10°C/min to 300°C, hold for 6 min
Mass Spectrometer Agilent 5975 or equivalent
MS Interface Temp.280 °C
MS Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Table 2: Selected Ion Monitoring (SIM) Parameters for Acetylated Derivatives
AnalyteRolem/z
Bisphenol F (BPF) Quantifier200
Qualifier 1107
Qualifier 2242
Bisphenol F-¹³C₆ (IS) Quantifier212
Qualifier 1113

Note: Ions are based on the diacetyl derivative of BPF. The mass shift of +12 Da for the ¹³C₁₂-labeled standard used in the reference study is analogous to what would be expected for a ¹³C₆-labeled standard, affecting the core structure.

Table 3: Example Method Validation Data

The following data is derived from a validated method for BPF in rat liver tissue.

ParameterFree BPFGlucuronide-Conjugated BPF
Spiking Levels 1, 5, 20 ng/g1, 5, 20 ng/g
Recovery (%) 90 - 97.5%72.3 - 93.3%
Precision (RSD%) 0.11 - 5.54%1.7 - 8.94%
Method Detection Limit (MDL) \multicolumn{2}{c}{0.31 ng/g}

Conclusion

The described GC-MS method using a stable isotope-labeled internal standard provides a highly selective, sensitive, and reliable approach for the quantification of Bisphenol F in complex biological matrices. The combination of solid-phase extraction for sample cleanup and chemical derivatization ensures robust chromatographic performance. The isotope dilution technique is critical for achieving high accuracy by compensating for sample matrix effects and procedural losses. This method is well-suited for applications in toxicology, human biomonitoring, and drug development research.

References

Application Note: Determination of Bisphenol F in Water Samples by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of epoxy resins and polycarbonates, often as a substitute for Bisphenol A (BPA). Due to its potential endocrine-disrupting properties and increasing presence in the environment, there is a growing need for sensitive and reliable analytical methods to monitor its concentration in water sources. This application note describes a robust and highly sensitive method for the quantitative analysis of Bisphenol F in various water matrices, including surface water and drinking water. The method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Quantification is performed using an isotope dilution technique with ¹³C₆-labeled Bisphenol F (¹³C₆-BPF) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

Water samples are first fortified with a known amount of ¹³C₆-BPF internal standard. The samples then undergo solid-phase extraction to isolate and concentrate the analyte of interest, removing potential interferences. The concentrated extract is subsequently analyzed by UPLC-MS/MS. Chromatographic separation of BPF is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The concentration of BPF in the original sample is determined by calculating the peak area ratio of the native BPF to the ¹³C₆-BPF internal standard.

Experimental Protocols

Materials and Reagents
  • Standards and Reagents:

    • Bisphenol F (BPF), analytical standard (≥98% purity)

    • ¹³C₆-Bisphenol F (¹³C₆-BPF), internal standard (≥99% purity)

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Ammonia solution (25%)

    • Formic acid (LC-MS grade)

    • Nitrogen gas (high purity)

  • Sample Preparation Supplies:

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

    • Glass fiber filters (1 µm pore size)

    • SPE vacuum manifold

    • Sample collection vials (amber glass)

    • Conical centrifuge tubes

Standard Solution Preparation
  • Stock Solutions (1000 mg/L): Prepare individual stock solutions of BPF and ¹³C₆-BPF by dissolving the appropriate amount of each standard in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a spiking solution of ¹³C₆-BPF at a suitable concentration (e.g., 10 µg/L) in methanol.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.

  • Filtration: Filter the water samples through a 1 µm glass fiber filter to remove suspended particles.

  • Spiking: Take a 500 mL aliquot of the filtered water sample and spike with a known amount of the ¹³C₆-BPF internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.[1] Do not allow the cartridge to go dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic impurities.[1]

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 15-20 minutes.

  • Elution: Elute the retained analytes from the cartridge with two 5 mL aliquots of acetonitrile into a clean collection tube.[2]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 60:40 water:methanol) and vortex to mix. The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]

    • Mobile Phase A: Water with 0.05% ammonia.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of BPF from other matrix components. An example gradient is:

      • Start at 60% A, hold for 1 min.

      • Linearly decrease to 5% A over 5 min.

      • Hold at 5% A for 2 min.

      • Return to 60% A in 0.1 min and hold for 1.9 min for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for BPF and ¹³C₆-BPF should be optimized. Example transitions are:

      • BPF: 199.3 -> 93.1 (Quantifier), 199.3 -> 105.1 (Qualifier).

      • ¹³C₆-BPF: The precursor ion will be shifted by +6 Da (205.3). Product ions would be determined by infusion of the standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

The performance of this analytical method is summarized in the table below. The use of an isotope-labeled internal standard ensures high recovery and precision.

ParameterResultReference
Linearity (R²) >0.99
Limit of Detection (LOD) 0.025 - 1.5 ng/L
Limit of Quantification (LOQ) 0.1 - 5.0 ng/L
Recovery 82.3% - 96.7%
Relative Standard Deviation (RSD) < 10%

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Water Sample Collection filtration 2. Filtration (1 µm) sample_collection->filtration spiking 3. Spiking with ¹³C₆-BPF filtration->spiking spe 4. Solid-Phase Extraction (SPE) spiking->spe elution 5. Elution spe->elution concentration 6. Concentration elution->concentration reconstitution 7. Reconstitution concentration->reconstitution lcms_analysis 8. UPLC-MS/MS Analysis reconstitution->lcms_analysis quantification 9. Quantification using Isotope Dilution lcms_analysis->quantification reporting 10. Reporting Results quantification->reporting

References

Application Notes and Protocols for the Analysis of Bisphenol F Utilizing Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated sample preparation techniques for the quantitative analysis of Bisphenol F (BPF) in various matrices. The inclusion of isotopic standards in these protocols ensures high accuracy and precision by correcting for matrix effects and variations in extraction efficiency and instrument response. The following sections provide detailed methodologies for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, accompanied by quantitative performance data and visual workflows.

Introduction to Bisphenol F and the Role of Isotopic Standards

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of plastics and resins.[1] Due to its structural similarity to Bisphenol A (BPA), there are concerns about its potential endocrine-disrupting properties.[2] Accurate and sensitive analytical methods are crucial for monitoring human exposure and for toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis that combines the sensitivity and selectivity of mass spectrometry with the precision and accuracy afforded by the use of isotopically labeled internal standards.[3] These standards, such as BPF-d10 or BPF-ring-¹³C₁₂, behave almost identically to the native analyte during sample preparation and analysis, thereby compensating for potential losses and matrix-induced signal suppression or enhancement.[3][4]

Quantitative Data Summary

The following tables summarize the performance of various sample preparation methods for BPF analysis using isotopic standards. Key metrics include recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance of Solid-Phase Extraction (SPE) Methods for BPF Analysis

MatrixSPE SorbentAnalytical MethodIsotopic StandardRecovery (%)LOQLODReference
Rat LiverNot SpecifiedGC-MSBPF-ring-¹³C₁₂90 - 97.5-0.31 ng/g
Human UrineStrata PhenylHPLC-FLD4-Phenylphenol (IS)74.3 - 86.511.42 - 22.35 ng/mL-
BeveragesHLBLC-MS--0.002 - 0.15 ng/mL-
Canned FoodMolecularly Imprinted Polymer (MIP)LC-MS/MS-50 - 1030.03 - 1.5 ng/g-
MilkNot SpecifiedHPLC-FD-97.60 - 107.160.1 µg/L0.03 µg/L
Sweetened Condensed Milk-HPLC-QqQ-MSBPF-d10---

Table 2: Performance of Other Extraction Methods for BPF Analysis

MatrixExtraction MethodAnalytical MethodIsotopic StandardRecovery (%)LOQLODReference
Human Amniotic FluidDispersive Liquid-Liquid Microextraction (DLLME)HPLC-FLD-80.9 - 115.9--
Human UrineDispersive Liquid-Liquid Microextraction (DLLME)UPLC-ESI-MS/MSNot Specified-0.10 µg/L-
Canned FoodSolvent ExtractionGC-MSBPA-d₁₆ (for BPA)---

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for BPF in Biological Samples (e.g., Liver Tissue)

This protocol is adapted from a validated GC-MS method for the analysis of free and glucuronide-conjugated BPF in liver samples.

1. Sample Homogenization and Internal Standard Spiking:

  • Weigh 1 g of the tissue sample.

  • Add the isotopic internal standard (e.g., BPF-ring-¹³C₁₂).

  • Homogenize the sample in a suitable buffer.

2. Enzymatic Hydrolysis (for total BPF analysis):

  • To analyze for total BPF (free and conjugated), treat the sample with β-glucuronidase to deconjugate BPF glucuronide.

  • Incubate the sample at 37°C for 18 hours.

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition the SPE cartridge (e.g., Strata Phenyl) with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash may consist of 6 mL of a methanol/water mixture (e.g., 50:50 v/v).

  • Elution: Elute the BPF and its isotopic standard with a suitable solvent, such as 6 mL of 2% ammonia in 100% methanol.

4. Eluate Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 500 µL of a methanol/water mixture) for analysis.

5. Derivatization for GC-MS Analysis (if required):

  • Add a derivatizing agent such as acetic anhydride or a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The reaction with BSTFA in acetone can be completed within 15 seconds at room temperature.

  • The derivatized sample is then ready for GC-MS analysis.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for BPF in Aqueous Samples

This protocol is a rapid and "green" alternative for the extraction of BPF from aqueous samples like urine or amniotic fluid.

1. Sample Preparation:

  • Take a defined volume of the aqueous sample (e.g., 0.4 mL of amniotic fluid diluted to 2 mL with deionized water).

  • Spike the sample with the isotopic internal standard.

2. Extraction:

  • Prepare an extraction mixture consisting of a dispersive solvent (e.g., acetone) and an extraction solvent (e.g., chloroform) in a defined ratio (e.g., 2:1 v/v).

  • Rapidly inject the extraction mixture into the sample.

  • Vortex the mixture vigorously for 1 minute to form a cloudy solution.

3. Phase Separation:

  • Centrifuge the sample to separate the phases. The extraction solvent containing the analytes will sediment at the bottom of the tube.

4. Analysis:

  • Carefully collect the sedimented phase with a microsyringe.

  • The extract can be directly injected into an LC-MS/MS system or evaporated and reconstituted in a suitable solvent for analysis.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described sample preparation techniques.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample (e.g., Liver) Spike Spike with Isotopic Standard Sample->Spike Homogenize Homogenize Spike->Homogenize Enzyme Enzymatic Hydrolysis (Optional) Homogenize->Enzyme Condition Condition Cartridge Enzyme->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Derivatize Derivatize (for GC-MS) Reconstitute->Derivatize Analyze LC-MS/MS or GC-MS Analysis Derivatize->Analyze

Caption: Workflow for Solid-Phase Extraction of Bisphenol F.

DLLME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Dispersive Liquid-Liquid Microextraction (DLLME) cluster_analysis Analysis Sample Aqueous Sample Spike Spike with Isotopic Standard Sample->Spike Inject Inject Extraction Mixture Spike->Inject Vortex Vortex Inject->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Sedimented Phase Centrifuge->Collect Analyze Direct Injection or Evaporation & Reconstitution for LC-MS/MS Collect->Analyze

Caption: Workflow for Dispersive Liquid-Liquid Microextraction of BPF.

References

Quantification of Bisphenol F in Human Urine using UPLC-ESI-MS/MS with Bisphenol F-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust method for the quantification of Bisphenol F (BPF) in human urine using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS). The method incorporates a stable isotope-labeled internal standard, Bisphenol F-¹³C₆, to ensure accuracy and precision. The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis to account for conjugated BPF metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. This method is suitable for biomonitoring studies and toxicological assessments of BPF exposure.

Introduction

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of epoxy resins and polycarbonates, often as a replacement for Bisphenol A (BPA).[1] Due to its structural similarity to BPA, there are growing concerns about its potential endocrine-disrupting properties.[1] Accurate and sensitive measurement of BPF in human urine is crucial for assessing exposure levels and understanding its potential health effects. This application note provides a detailed protocol for the quantification of total BPF (free and conjugated forms) in urine using UPLC-ESI-MS/MS, a highly selective and sensitive analytical technique.[2][3] The use of a ¹³C-labeled internal standard (Bisphenol F-¹³C₆) minimizes matrix effects and compensates for variability during sample preparation and analysis.[3]

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed to deconjugate BPF metabolites and enrich the analyte of interest.

Materials:

  • Urine samples

  • Bisphenol F-¹³C₆ internal standard solution

  • β-glucuronidase from Helix pomatia

  • Ammonium acetate buffer (pH 5)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X or equivalent)

  • Methanol

  • Acetonitrile

  • Deionized water

  • Formic acid

Procedure:

  • Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. To 1 mL of urine, add the Bisphenol F-¹³C₆ internal standard to a final concentration of 20 ng/mL.

  • Enzymatic Hydrolysis: Add 200 µL of ammonium acetate buffer (pH 5) and 10 µL of β-glucuronidase solution. Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation of BPF-glucuronide.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the BPF and the internal standard with 3 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 85:15 water:methanol).

UPLC-ESI-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem quadrupole mass spectrometer (e.g., Waters XEVO TQ-S or equivalent) with an electrospray ionization (ESI) source

UPLC Conditions:

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water or 2 mM ammonium fluoride in water.

  • Mobile Phase B: Methanol or acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: A typical gradient would start at 15% B, linearly increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: 2.0 - 3.0 kV.

  • Source Temperature: 120 - 150°C.

  • Desolvation Temperature: 350 - 500°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

The specific mass-to-charge ratios (m/z) for the precursor and product ions of BPF and its internal standard need to be optimized. Representative transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Bisphenol F199.1105.193.1
Bisphenol F-¹³C₆205.1111.199.1

Data Presentation

The following tables summarize the quantitative performance of the method, compiled from representative literature values.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.08 µg/L
Limit of Quantification (LOQ)0.05 - 0.25 µg/L
Recovery85 - 115%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 2: Example Calibration Curve Data

Concentration (ng/mL)BPF AreaBPF-¹³C₆ AreaResponse Ratio (BPF/BPF-¹³C₆)
0.11,520150,0000.0101
0.57,650151,0000.0507
1.015,300149,5000.1023
5.075,800150,5000.5036
10.0152,500151,2001.0086
50.0760,000150,8005.0398

Mandatory Visualizations

experimental_workflow urine Urine Sample (1 mL) is_spike Spike with Bisphenol F-¹³C₆ IS urine->is_spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 37°C) is_spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation (Nitrogen Stream) spe->evap reconstitution Reconstitution (Mobile Phase) evap->reconstitution uplc_ms UPLC-ESI-MS/MS Analysis reconstitution->uplc_ms

Caption: Experimental workflow for the quantification of Bisphenol F in urine.

logical_relationship cluster_sample Urine Matrix cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis bpf_total Total BPF (Free + Conjugated) hydrolysis Hydrolysis (Cleavage of Conjugates) bpf_total->hydrolysis bpf_is Bisphenol F-¹³C₆ (Internal Standard) spe SPE (Purification & Concentration) bpf_is->spe hydrolysis->spe uplc UPLC (Chromatographic Separation) spe->uplc esi ESI Source (Ionization) uplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 ms2 Quadrupole 2 (Collision & Fragmentation) ms1->ms2 ms3 Quadrupole 3 (Product Ion Selection) ms2->ms3 detector Detector (Signal Acquisition) ms3->detector quantification Quantification (Peak Area Ratio) detector->quantification

Caption: Logical relationship of the UPLC-ESI-MS/MS method for BPF quantification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Bisphenol F-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of Bisphenol F (BPF) using a ¹³C₆-labeled internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Bisphenol F, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects are a significant source of error in quantitative analysis, impacting accuracy, precision, and sensitivity, especially in complex biological matrices like plasma, urine, or tissue extracts which contain components like salts, lipids, and proteins.[1][2]

Q2: How does a Bisphenol F-¹³C₆ internal standard help mitigate matrix effects?

A2: A stable isotope-labeled (SIL) internal standard like Bisphenol F-¹³C₆ is considered the gold standard for compensating for matrix effects.[1] Because it is chemically and structurally almost identical to the native BPF, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement in the mass spectrometer (MS) source. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects are normalized, leading to more accurate and precise quantification.

Q3: Can a ¹³C₆-labeled internal standard perfectly eliminate all matrix-related issues?

A3: While highly effective, a SIL internal standard may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between the analyte and the internal standard. If this differential elution places the two compounds in regions with varying degrees of ion suppression, inaccurate quantification can result. Therefore, it is crucial to verify the co-elution and the effectiveness of the correction during method validation.

Q4: What are the key considerations when using Bisphenol F-¹³C₆ as an internal standard?

A4: Several factors are critical for success:

  • Isotopic Purity: The standard should have high isotopic purity to minimize any contribution to the native analyte's mass-to-charge ratio (m/z).

  • Co-elution: The internal standard should ideally co-elute perfectly with the native Bisphenol F. Chromatographic conditions should be optimized to ensure this.

  • Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range to ensure accurate peak integration and ratio calculation.

  • Purity of Solvents: Background contamination from solvents, even LC-MS grade, can be a significant issue for bisphenol analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered when using Bisphenol F-¹³C₆ internal standard to correct for matrix effects.

Problem 1: Poor reproducibility of the BPF / BPF-¹³C₆ area ratio.

  • Possible Cause: Inconsistent matrix effects between samples or variable sample preparation.

  • Solution:

    • Review Sample Preparation: Ensure the sample extraction procedure (e.g., Solid-Phase Extraction - SPE) is consistent and robust. Inconsistent extraction can lead to varying levels of matrix components in the final extract.

    • Evaluate Matrix Variability: Assess matrix effects across at least six different lots of the blank matrix to understand inter-subject variability.

    • Check for Contamination: Bisphenols are common environmental contaminants. Ensure all labware, solvents, and equipment are free from BPF contamination, which can cause sporadic high readings.

Problem 2: The BPF and BPF-¹³C₆ peaks do not co-elute perfectly.

  • Possible Cause: The "isotope effect" is causing a slight shift in retention time. While ¹³C isotopes have less of an effect than deuterium, it can still occur.

  • Solution:

    • Modify Chromatographic Gradient: Adjust the mobile phase gradient to be shallower around the elution time of BPF. This can help merge the analyte and IS peaks.

    • Change Analytical Column: Test a different column chemistry (e.g., another C18 from a different brand or a phenyl-hexyl column) that may offer different selectivity and resolve the issue.

    • Accept and Integrate Carefully: If a minor, consistent separation cannot be resolved, ensure the integration software correctly defines the peak start and end times for both analyte and IS across all injections.

Problem 3: Unexpectedly high or low calculated concentrations of BPF.

  • Possible Cause: A co-eluting interference is affecting the analyte or the internal standard disproportionately.

  • Solution:

    • Check for Isobaric Interferences: Review the mass spectrometry data to see if there are any other compounds with the same m/z as BPF or its internal standard eluting at the same time. Phospholipids are common culprits in biological matrices.

    • Improve Sample Cleanup: Implement a more rigorous sample cleanup method. This could involve using a different SPE sorbent or adding a liquid-liquid extraction step to remove interfering compounds.

    • Adjust Chromatography: Modify the LC method to chromatographically separate the interference from the analyte and internal standard.

Quantitative Data Summary

The following tables summarize typical data related to the analysis of bisphenols and the assessment of matrix effects.

Table 1: Matrix Effect and Recovery Data for Bisphenols in Urine

CompoundAverage Matrix Effect (%)Matrix Effect Range (%)Internal Standard Corrected Recovery (%)
Bisphenol A (BPA)3217 - 6095 - 105
Bisphenol S (BPS)3217 - 6097 - 103
Bisphenol F (BPF) Similar to BPASimilar to BPACorrected by BPA-d6
Bisphenol E (BPE)Similar to BPASimilar to BPACorrected by BPA-d6
Bisphenol B (BPB)Similar to BPASimilar to BPACorrected by BPA-d6*
Bisphenol AF (BPAF)2 (Strong Suppression)1 - 5Not effectively corrected by BPA-d6 or BPS-d8

*Data from a study where a deuterated BPA internal standard was used to correct for other bisphenols, illustrating the principle of correction. A ¹³C-labeled BPF standard would be expected to provide even better correction for BPF.

Table 2: Performance Data for UPLC-MS/MS Analysis of Bisphenols in Urine

ParameterBisphenol A (BPA)Bisphenol F (BPF) Bisphenol S (BPS)
Limit of Detection (LOD)0.08 µg/L0.03 µg/L0.02 µg/L
Limit of Quantitation (LOQ)0.25 µg/L0.10 µg/L0.05 µg/L
Recovery Rate (at 2.0 µg/L)88.2%90.5%92.7%
Day-to-day Precision (RSD at 2.0 µg/L)21.6%18.8%2.8%

This table presents precision and recovery data for a validated method, demonstrating typical performance characteristics.

Experimental Protocols

Protocol: Quantification of Matrix Effect using Bisphenol F-¹³C₆

This protocol describes the post-extraction spike method to quantitatively assess matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (BPF) and internal standard (BPF-¹³C₆) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., urine, plasma) through the entire sample preparation procedure. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation procedure.

  • Analyze Samples: Analyze all three sets of samples by the developed LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    • Internal Standard Normalized Matrix Factor (IS-NMF): Calculate the ratio of the analyte ME to the IS ME. A value close to 1.0 indicates effective compensation.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation & Analysis cluster_calc Calculation & Assessment A Set A: Analyte + IS in Neat Solvent Analysis LC-MS/MS Analysis A->Analysis B Set B: Blank Matrix Extract + Post-Spike Analyte & IS B->Analysis C Set C: Blank Matrix + Pre-Spike Analyte & IS C->Analysis Calc_ME Calculate Matrix Effect (ME) ME = (Area_B / Area_A) * 100 Analysis->Calc_ME Calc_RE Calculate Recovery (RE) RE = (Area_C / Area_B) * 100 Analysis->Calc_RE Assess Assess IS Performance IS-Normalized ME ≈ 1? Calc_ME->Assess

Caption: Workflow for quantitative assessment of matrix effects.

InternalStandardLogic Matrix Sample Matrix (Lipids, Salts, etc.) Suppression Ion Suppression (Signal Reduction) Matrix->Suppression Causes BPF BPF Analyte IonSource MS Ion Source (ESI) BPF->IonSource IS BPF-13C6 IS IS->IonSource IonSource->Suppression Subject to Detector MS Detector Suppression->Detector Impacts Signal Quant Quantification Ratio = (Area_Analyte / Area_IS) Detector->Quant Provides Area Counts

Caption: How an internal standard corrects for matrix effects.

TroubleshootingTree Start Problem Encountered (e.g., Poor Reproducibility) Check_Coelution Do Analyte & IS Co-elute? Start->Check_Coelution Check_IS_Response Is IS Response Stable Across Samples? Check_Coelution->Check_IS_Response Yes Adjust_LC Adjust LC Gradient or Change Column Check_Coelution->Adjust_LC No Check_Blanks Is Background Contamination High? Check_IS_Response->Check_Blanks Yes Improve_Cleanup Improve Sample Cleanup (e.g., change SPE) Check_IS_Response->Improve_Cleanup No Clean_System Use High-Purity Solvents & Clean Labware Check_Blanks->Clean_System Yes Solution Problem Resolved Check_Blanks->Solution No Adjust_LC->Solution Improve_Cleanup->Solution Clean_System->Solution

Caption: Troubleshooting workflow for common analytical issues.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Bisphenol F and Bisphenol F-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of Bisphenol F (BPF) and its stable isotope-labeled internal standard, Bisphenol F-¹³C₆. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.

Troubleshooting Guide

Encountering issues during your LC-MS/MS analysis is common. The table below outlines potential problems, their likely causes, and actionable solutions to get your experiments back on track.

Problem Potential Cause(s) Recommended Solution(s)
Poor/Inconsistent Internal Standard (IS) Signal 1. Incorrect IS Concentration: The concentration of the Bisphenol F-¹³C₆ spiking solution may be too high or too low. 2. IS Degradation: The internal standard may have degraded during storage or sample preparation. 3. Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the IS.[1] 4. Incomplete Mixing: The IS may not be homogenously mixed with the sample.[1] 5. Instrumental Issues: Contamination in the ion source, incorrect MS/MS method parameters, or autosampler malfunction can lead to signal loss.[1]1. Verify the concentration of the IS spiking solution. 2. Prepare a fresh IS solution and re-run the samples. 3. Perform a post-column infusion experiment to assess matrix effects. Optimize chromatographic separation to move the analyte and IS away from interfering peaks. 4. Ensure thorough vortexing or mixing after adding the IS to the sample. 5. Clean the ion source, verify the MRM transitions and other MS parameters, and perform an injection precision test.[1]
High Background Noise/Contamination 1. Solvent/Reagent Contamination: Bisphenols are ubiquitous environmental contaminants and can be present in solvents, water, and labware. 2. Cross-Contamination: Carryover from previously analyzed high-concentration samples. 3. Leaching from Lab Plastics: Use of polycarbonate or other plastic materials can introduce bisphenol contamination.1. Use high-purity, LC-MS grade solvents and reagents. Test all solvents and reagents for background levels of BPF. 2. Implement a rigorous wash protocol for the autosampler and injection port between samples. 3. Whenever possible, use glass or polypropylene labware.
Poor Peak Shape (Tailing, Splitting, Broadening) 1. Column Overload: Injecting too much analyte onto the column. 2. Column Contamination: Buildup of matrix components on the column frit or stationary phase. 3. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for the analyte. 4. Secondary Interactions: Analyte interacting with active sites on the column.1. Reduce the injection volume or dilute the sample. 2. Use a guard column and/or implement a more effective sample clean-up procedure. Flush the column according to the manufacturer's instructions. 3. Adjust the mobile phase pH or the gradient profile. 4. Add a small amount of a competing agent to the mobile phase, if compatible with MS detection.
Retention Time Shifts 1. Column Equilibration: Insufficient time for the column to equilibrate between injections. 2. Mobile Phase Composition: Inconsistent mobile phase preparation. 3. Column Temperature Fluctuations: Unstable column oven temperature. 4. Column Degradation: The column is nearing the end of its lifespan.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Verify the stability of the column oven temperature. 4. Replace the column with a new one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Bisphenol F and Bisphenol F-¹³C₆?

A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive quantification. Based on available data, the following transitions are recommended. Note that collision energies should be optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Bisphenol F 199.393.1105.1
Bisphenol F-¹³C₆ 205.398.1110.1

*Note: The product ions for Bisphenol F-¹³C₆ are inferred based on the fragmentation of the unlabeled compound, assuming the ¹³C labels are on the phenolic rings. The quantifier and qualifier ions would be shifted by +5 Da and +5 Da, respectively. It is highly recommended to confirm these transitions and optimize the collision energies by infusing a standard solution of Bisphenol F-¹³C₆ into the mass spectrometer.

Q2: What are the optimal ionization and source parameters?

A2: Bisphenol F is most effectively ionized in negative electrospray ionization (ESI) mode. Typical source parameters are instrument-dependent but can be optimized around the following starting points:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: 2.90 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 1000 L/h

It is crucial to perform source parameter optimization to achieve the best sensitivity and stability on your specific LC-MS/MS system.

Q3: What type of HPLC column and mobile phase are suitable for Bisphenol F analysis?

A3: A C18 reversed-phase column is commonly used for the separation of Bisphenol F. A column with a particle size of less than 2 µm can provide excellent peak shape and resolution.

A typical mobile phase consists of:

  • Mobile Phase A: Water with a small amount of additive like 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

A gradient elution is generally employed to achieve good separation from matrix components and other bisphenol analogs.

Q4: How can I minimize contamination in my analysis?

A4: Due to the widespread use of bisphenols, contamination is a significant challenge. To minimize background levels:

  • Use glass or polypropylene labware instead of polycarbonate.

  • Work in a clean environment and cover samples when possible.

  • Use high-purity, LC-MS grade solvents and reagents.

  • Analyze a "method blank" (a sample with no analyte that has been through the entire sample preparation process) with each batch to assess background levels.

Quantitative LC-MS/MS Parameters

The following table summarizes the key quantitative parameters for the analysis of Bisphenol F and its internal standard.

ParameterBisphenol FBisphenol F-¹³C₆
Precursor Ion (m/z) 199.3205.3
Product Ion (Quantifier, m/z) 93.198.1
Product Ion (Qualifier, m/z) 105.1110.1
Ionization Mode ESI NegativeESI Negative

*Product ions for Bisphenol F-¹³C₆ are inferred and should be experimentally verified.

Detailed Experimental Protocol: Analysis of Bisphenol F in Human Urine

This protocol provides a detailed methodology for the extraction and analysis of Bisphenol F from human urine samples.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • To a 1.0 mL aliquot of urine in a glass tube, add 50 µL of the Bisphenol F-¹³C₆ internal standard working solution.

  • Add 100 µL of ammonium acetate buffer (1.0 M) containing β-glucuronidase (2000 units).[2]

  • Vortex the mixture for 2 minutes and incubate at 37 °C for 8 hours with constant rotation to ensure complete hydrolysis of BPF-glucuronide.

  • After incubation, dilute the sample with Milli-Q water to a final volume of 7.25 mL and vortex for 1 minute.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol) and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 10% B and equilibrate

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Negative

  • MRM Transitions: As listed in the quantitative parameters table.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add BPF-¹³C₆ IS urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Workflow for the analysis of Bisphenol F in urine.

This comprehensive guide should serve as a valuable resource for optimizing your LC-MS/MS method for Bisphenol F and its isotopically labeled internal standard. Remember that instrument-specific optimization is always necessary to achieve the best performance.

References

Technical Support Center: Isotope-Labeled Standards in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using isotope-labeled standards in complex matrices during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and how do they impact analysis using isotope-labeled standards?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. In complex biological matrices, components like salts, lipids, and proteins are common culprits.

Q2: How do stable isotope-labeled internal standards (SIL-IS) help mitigate matrix effects?

A2: SIL-IS are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte, they tend to co-elute and experience similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can isotope-labeled standards, particularly deuterated ones, introduce complications?

A3: While highly effective, deuterated internal standards can sometimes present challenges. A phenomenon known as the "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated standard. If this shift leads to the analyte and the internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. Additionally, deuterium labels can sometimes be susceptible to back-exchange with hydrogen, compromising the stability of the standard.

Q4: What are the ideal characteristics of a SIL-IS?

A4: An ideal SIL-IS should:

  • Be chemically and structurally nearly identical to the analyte.

  • Have a sufficient mass difference from the analyte (typically 3 or more mass units for small molecules) to prevent spectral overlap.

  • Exhibit high isotopic purity with minimal presence of the unlabeled analyte.

  • Co-elute perfectly with the analyte to effectively compensate for matrix effects.

  • Possess stable isotopic labels that do not exchange during sample preparation or analysis.

Q5: What could cause poor or inconsistent recovery of my isotope-labeled standard?

A5: Poor or inconsistent recovery can stem from several factors, including issues with the extraction procedure (e.g., incorrect solvent polarity, pH, or insufficient mixing), analyte degradation, or problems with solid-phase extraction (SPE) cartridges. Inconsistent timing, variable manual techniques, and pipetting errors can also contribute to variability.

Troubleshooting Guides

Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Possible Causes & Solutions

CauseRecommended Solution
Differential Matrix Effects The analyte and IS are not co-eluting perfectly, experiencing different degrees of ion suppression. Optimize chromatography to ensure co-elution. Consider using a ¹³C or ¹⁵N-labeled standard, which are less prone to chromatographic shifts than deuterated standards.
IS Concentration Issues An incorrect or inconsistent concentration of the IS has been added to the samples. Prepare a fresh IS spiking solution and verify its concentration. Ensure consistent and accurate pipetting.
Analyte or IS Instability The analyte or IS is degrading during sample storage or preparation. Investigate stability under different conditions (freeze-thaw, bench-top). If necessary, adjust storage conditions or sample preparation procedures (e.g., work at lower temperatures, protect from light).
Cross-Contamination Carryover from high-concentration samples is affecting subsequent analyses. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.
Problem 2: Analyte and Isotope-Labeled Standard Do Not Co-elute

Possible Causes & Solutions

CauseRecommended Solution
Isotope Effect Deuterated standards can sometimes elute slightly earlier than the unlabeled analyte. Adjusting the chromatographic method (e.g., gradient, temperature) may help to achieve co-elution. If the issue persists, consider using a ¹³C or ¹⁵N-labeled standard.
Column Degradation Contamination or degradation of the analytical column can affect separation. Replace the column with a new one of the same type and implement a column washing protocol.
Problem 3: Unexpectedly High or Low Analyte Concentrations

Possible Causes & Solutions

CauseRecommended Solution
Isotopic Impurity in Standard The SIL-IS contains a significant amount of the unlabeled analyte, leading to a high baseline and inaccurate quantification of low-concentration samples. Verify the purity of the standard by analyzing a high-concentration solution of the IS alone.
Ion Suppression/Enhancement of IS by Analyte At high concentrations, the analyte itself can suppress or enhance the ionization of the co-eluting IS. This can affect the linearity of the response. Ensure the concentration of the IS is appropriate for the expected analyte concentration range.
Variable Extraction Recovery The analyte and the IS may have different extraction recoveries, a phenomenon that has been observed even with deuterated standards. A thorough validation of the extraction procedure is necessary to ensure consistent recovery for both.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

Materials:

  • Blank matrix (e.g., plasma, urine) from at least six different sources

  • Analyte and isotope-labeled internal standard (IS)

  • Appropriate solvents for dissolution and LC-MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and IS into the initial mobile phase or a suitable neat solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank matrix using your established procedure. Spike the analyte and IS into the final, extracted matrix extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Summary Table:

Sample LotAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Analyte Peak Area (Set C)Matrix Effect (%)Recovery (%)
Lot 11,200,000950,000855,00079.290.0
Lot 21,210,000890,000810,00073.691.0
Lot 31,195,0001,050,000950,00087.990.5
Lot 41,205,000920,000830,00076.390.2
Lot 51,215,000980,000890,00080.790.8
Lot 61,190,0001,100,000995,00092.490.5
Average 1,202,500 981,667 888,333 81.7 90.5
%CV 0.8 8.1 7.1 8.7 0.4

Visualizations

MatrixEffectWorkflow Workflow for Assessing Matrix Effects cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation SetA Set A: Analyte + IS in Neat Solution LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) SetB->LCMS SetC Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) SetC->LCMS Calc_ME Calculate Matrix Effect ME (%) = (Area_B / Area_A) * 100 LCMS->Calc_ME Calc_RE Calculate Recovery RE (%) = (Area_C / Area_B) * 100 LCMS->Calc_RE ME_Interp ME < 100%: Ion Suppression ME > 100%: Ion Enhancement Calc_ME->ME_Interp RE_Interp Consistent RE is critical Calc_RE->RE_Interp TroubleshootingFlowchart Troubleshooting Poor Analyte/IS Ratio Reproducibility Start Poor A/IS Ratio Reproducibility CheckCoelution Check Analyte/IS Co-elution Start->CheckCoelution CheckIS_Conc Verify IS Concentration & Addition CheckCoelution->CheckIS_Conc Yes OptimizeChroma Optimize Chromatography CheckCoelution->OptimizeChroma No CheckStability Assess Analyte/IS Stability CheckIS_Conc->CheckStability Yes ReprepareIS Re-prepare IS Solution CheckIS_Conc->ReprepareIS No ModifyPrep Modify Sample Prep/Storage CheckStability->ModifyPrep No End Problem Resolved CheckStability->End Yes Use_C13_N15 Consider 13C or 15N IS OptimizeChroma->Use_C13_N15 OptimizeChroma->End Use_C13_N15->End VerifyPipetting Verify Pipetting Accuracy ReprepareIS->VerifyPipetting VerifyPipetting->End ModifyPrep->End

Technical Support Center: Accurate Quantification of Bisphenol F using ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of Bisphenol F (BPF) quantification using ¹³C internal standards.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why am I observing high background or "ghost" peaks for Bisphenol F in my chromatograms, even in blank injections?

Answer: High background or "ghost" peaks for bisphenols are a common issue, often stemming from contamination in the analytical workflow. Here are several potential sources and solutions:

  • Solvent and Reagent Contamination: Bisphenols are widely used in plastics and can leach into solvents and reagents. Even high-purity or LC-MS grade solvents can contain trace amounts of BPF.[1]

    • Solution: Test new batches of solvents for bisphenol contamination before use. If contamination is detected, consider using solvents packaged in glass bottles or employing a solvent purification system. Using an isocratic elution with a mobile phase of relatively high elution strength can also help prevent the accumulation of BPF from the mobile phase on the column, which can lead to ghost peaks.[1]

  • Laboratory Equipment: Plastic labware (e.g., pipette tips, centrifuge tubes, vials) can be a significant source of bisphenol contamination.[1]

    • Solution: Whenever possible, use glass or polypropylene labware. If plasticware is unavoidable, rinse it thoroughly with a solvent known to be free of bisphenols before use.

  • Sample Preparation: Contamination can be introduced during sample preparation steps.

    • Solution: Include procedural blanks in your analytical batches to monitor for contamination introduced during the sample preparation process.

Question: My results are inconsistent, and the precision is poor, especially at low concentrations. What could be the cause?

Answer: Poor precision and inconsistent results, particularly at low concentrations, are often related to matrix effects or issues with the internal standard.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of BPF and its internal standard in the mass spectrometer, leading to inaccurate and imprecise results.[2][3] Phospholipids are known to be a significant contributor to matrix effects in biological samples.

    • Solution:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

      • Ensure Co-elution of Analyte and Internal Standard: The ¹³C-BPF internal standard should have a retention time very close to the native BPF to ensure it experiences the same matrix effects.

  • Internal Standard Issues:

    • Solution: Verify that the concentration of the ¹³C-BPF internal standard is appropriate for the expected concentration range of BPF in your samples. Ensure the internal standard is added to all samples, standards, and quality controls at a consistent concentration.

Question: I am observing poor peak shape (e.g., tailing, splitting) for Bisphenol F. How can I improve it?

Answer: Poor peak shape can be caused by several factors related to the chromatography.

  • Column Choice: The choice of the analytical column is crucial for achieving good peak shape.

    • Solution: A Raptor Biphenyl column has been shown to provide excellent chromatographic peak shape and separation for a suite of 15 bisphenols, including BPF.

  • Mobile Phase Composition: The mobile phase composition can affect peak shape.

    • Solution: Ensure the mobile phase is properly prepared and degassed. The use of simple, no-additive mobile phases can sometimes improve peak shape.

  • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues.

    • Solution: Regularly flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.

Frequently Asked Questions (FAQs)

What are the advantages of using a ¹³C-labeled internal standard for Bisphenol F quantification?

Using a ¹³C-labeled internal standard, such as ¹³C₁₂-BPF, is the preferred method for accurate quantification of BPF, especially in complex matrices. The key advantages are:

  • Correction for Matrix Effects: Since the ¹³C-labeled internal standard is chemically and physically very similar to the native BPF, it co-elutes and experiences the same ionization suppression or enhancement in the mass spectrometer. This allows for accurate correction of matrix-induced variations.

  • Compensation for Sample Loss: The internal standard is added at the beginning of the sample preparation process. Any loss of analyte during extraction, cleanup, and analysis will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

  • Improved Precision and Accuracy: By correcting for both matrix effects and sample processing variations, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantification.

What are the typical sample preparation methods for Bisphenol F analysis?

The choice of sample preparation method depends on the complexity of the sample matrix. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating BPF from various matrices like milk, wastewater, and biological samples.

  • Liquid-Liquid Extraction (LLE): LLE can be used to isolate BPF from aqueous samples.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is often used for the analysis of multiple analytes in food matrices.

  • Protein Precipitation: For biological samples with high protein content, such as milk or plasma, deproteinization with an acid like trichloroacetic acid may be necessary.

What are the recommended LC-MS/MS parameters for Bisphenol F analysis?

While specific parameters should be optimized for your instrument, here are some general guidelines:

  • Chromatography: Reversed-phase chromatography is typically used. A C18 or a Biphenyl column can provide good separation. A gradient elution with water and an organic solvent like acetonitrile or methanol is common.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of bisphenols. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor and product ion transitions for both BPF and its ¹³C-labeled internal standard.

Quantitative Data Summary

The following tables summarize method validation data from various studies on bisphenol analysis.

Table 1: Method Performance for Bisphenol F

MatrixMethodLinearity (Range)LODLOQRecovery (%)Precision (%RSD)Reference
MilkHPLC-FD0.1 - 100 µg/L0.03 µg/L0.1 µg/L97.60 - 107.16Intra-day: 1.09 - 4.46, Inter-day: 5.48 - 14.83
Liver TissueGC-MS25 - 1000 ng/g0.31 ng/g (MDL)-90 - 97.50.11 - 5.54
UrineUPLC-ESI-MS/MS--0.10 µg/L-Within-day: u = 10.9-30.3%, Day-to-day: u = 17.5-33.2%
WastewaterGC-MS0.06 - 2.50 µg/L0.02 µg/L---

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, MDL: Method Detection Limit, u: Prognostic range

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for Milk Samples (Adapted from)

  • Protein Precipitation: To 10 mL of milk sample, add 20 mL of acetonitrile.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant (acetonitrile phase).

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., water:acetonitrile mixture).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Chromabond C18) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the BPF with 5 mL of methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis Parameters (General Example)

  • LC System: UPLC or HPLC system

  • Column: C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program: A typical gradient might start at a lower percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: Monitor at least two transitions for BPF and its ¹³C-labeled internal standard for confirmation and quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample 1. Sample Collection (e.g., Milk, Urine) add_is 2. Add ¹³C-BPF Internal Standard sample->add_is extraction 3. Extraction (e.g., LLE, QuEChERS) add_is->extraction cleanup 4. Cleanup (e.g., SPE) extraction->cleanup concentrate 5. Concentration & Reconstitution cleanup->concentrate lcms 6. LC-MS/MS Analysis concentrate->lcms data 7. Data Processing lcms->data quantify 9. Calculate BPF Concentration data->quantify calibration 8. Calibration Curve calibration->quantify

Caption: Experimental workflow for the quantification of Bisphenol F.

matrix_effect_correction cluster_no_is Without Internal Standard cluster_with_is With ¹³C Internal Standard bpf_signal BPF Signal matrix_effect Matrix Effect (Ion Suppression) bpf_signal->matrix_effect inaccurate_result Inaccurate Result (Underestimation) matrix_effect->inaccurate_result accurate_result Accurate Result bpf_is_signal BPF & ¹³C-BPF Signals matrix_effect_both Matrix Effect (Affects Both Equally) bpf_is_signal->matrix_effect_both ratio Calculate Ratio (BPF / ¹³C-BPF) matrix_effect_both->ratio ratio->accurate_result

Caption: Correction of matrix effects using a ¹³C internal standard.

References

Technical Support Center: Assessing the Isotopic Purity of Bisphenol F-¹³C₆ Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol F-¹³C₆ standards. The following information is designed to address common issues encountered during the experimental assessment of isotopic purity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is Bisphenol F-¹³C₆ and why is its isotopic purity important?

Bisphenol F-¹³C₆ is a stable isotope-labeled version of Bisphenol F, where six carbon atoms in one of the phenol rings have been replaced with the Carbon-13 isotope.[1] This isotopic labeling provides a distinct mass signature, making it an invaluable internal standard for quantitative analysis by isotope dilution mass spectrometry.[1][2] High isotopic purity is crucial because the presence of unlabeled Bisphenol F (¹²C) can lead to inaccuracies in quantification, particularly at low analyte concentrations.[1]

Q2: What are the primary analytical techniques for determining the isotopic purity of Bisphenol F-¹³C₆?

The two main techniques for assessing the isotopic purity of Bisphenol F-¹³C₆ are Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] MS distinguishes between the ¹³C-labeled and unlabeled compound based on their mass-to-charge ratio, while NMR, particularly ¹³C NMR, can provide detailed information about the position and extent of isotopic labeling.

Q3: What is the typical isotopic and chemical purity of commercially available Bisphenol F-¹³C₆ standards?

Commercially available Bisphenol F-¹³C₆ standards typically have a high degree of isotopic and chemical purity to ensure their reliability in quantitative assays. The specifications from various suppliers are summarized below.

SupplierMinimum Isotopic EnrichmentMinimum Chemical Purity
Cambridge Isotope Laboratories99% for ring-¹³C₁₂98%
LGC Standards>95% (HPLC)Not Specified
Vulcanchem>95% (HPLC)Not Specified

Table 1: Typical Purity Specifications for Commercial Bisphenol F-¹³C₆ Standards.

Mass Spectrometry Troubleshooting Guide

Q4: My mass spectrum shows a higher than expected abundance of the unlabeled Bisphenol F peak. What could be the cause?

This issue can arise from several sources:

  • Incomplete Labeling: The synthesis of the Bisphenol F-¹³C₆ standard may not have reached completion, resulting in a higher proportion of the unlabeled compound. Always review the certificate of analysis provided by the supplier to confirm the specified isotopic enrichment.

  • Contamination: The standard may have been contaminated with unlabeled Bisphenol F during sample preparation or analysis. Bisphenol A (BPA), a related compound, is a known contaminant in laboratory solvents and plasticware, and similar contamination can occur with Bisphenol F.

  • Natural Isotope Abundance: Remember that even in a pure unlabeled sample, there will be a small natural abundance of ¹³C. It is essential to correct for this natural abundance in your calculations.

Q5: How can I minimize contamination with unlabeled Bisphenol F in my experiment?

To minimize contamination:

  • Use High-Purity Solvents: Employ LC-MS grade solvents and test them for background levels of bisphenols.

  • Avoid Plasticware: Whenever possible, use glass or polypropylene labware, as plastics can leach bisphenols.

  • Run Blanks: Always include procedural blanks in your analytical run to identify and quantify any background contamination.

  • Optimize Chromatography: Isocratic elution with a sufficiently high organic mobile phase composition can sometimes help to prevent the accumulation of contaminants on the analytical column.

Q6: I am observing unexpected fragment ions in the mass spectrum of my Bisphenol F-¹³C₆ standard. What could this indicate?

Unexpected fragmentation could be due to:

  • In-source Fragmentation: The ionization conditions in the mass spectrometer might be too harsh, causing the molecule to fragment before mass analysis. Try optimizing the source parameters, such as collision energy.

  • Isomers: Commercial Bisphenol F can exist as a mixture of isomers (p,p-BPF, o,p-BPF, and o,o-BPF). While the ¹³C label is on one ring, the fragmentation patterns of these isomers can differ.

  • Impurities: The unexpected ions could be from chemical impurities in the standard. Refer to the chemical purity data on the certificate of analysis.

Q7: How do I calculate the isotopic enrichment from my mass spectrometry data?

A general approach involves the following steps:

  • Acquire Mass Spectra: Obtain high-resolution mass spectra of both the Bisphenol F-¹³C₆ standard and an unlabeled Bisphenol F standard.

  • Identify Isotopic Peaks: Identify the monoisotopic peak for the unlabeled compound (M) and the corresponding peak for the labeled compound (M+6 for ¹³C₆). Also, identify the peaks for any partially labeled species.

  • Correct for Natural Abundance: Subtract the contribution of natural ¹³C abundance from the peak intensities in the unlabeled spectrum.

  • Calculate Peak Areas: Integrate the peak areas for the labeled and unlabeled species in the spectrum of the Bisphenol F-¹³C₆ standard.

  • Determine Isotopic Enrichment: Calculate the isotopic enrichment using the following formula:

    Isotopic Enrichment (%) = [Area(M+6) / (Area(M) + Area(M+6))] x 100

    This calculation should be adjusted to account for all observed isotopologues.

NMR Spectroscopy Troubleshooting Guide

Q8: The signal-to-noise ratio in my ¹³C NMR spectrum is poor. How can I improve it?

Poor signal-to-noise in ¹³C NMR is a common issue due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. To improve it:

  • Increase Concentration: Use a higher concentration of your Bisphenol F-¹³C₆ standard. For ¹³C NMR, a concentration of 20-50 mg in approximately 0.6 mL of solvent is often recommended.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Use a High-Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better sensitivity.

  • Optimize Acquisition Parameters: Ensure that the pulse width and relaxation delay are appropriately set for quantitative analysis.

Q9: My quantitative ¹³C NMR results are not reproducible. What are the likely causes?

Inaccurate quantification in ¹³C NMR can be caused by:

  • Incomplete Relaxation: If the relaxation delay (d1) is too short, nuclei, especially quaternary carbons, may not fully relax between pulses, leading to inaccurate signal integration. A general rule is to set d1 to at least five times the longest T1 relaxation time of the carbons of interest.

  • Nuclear Overhauser Effect (NOE): Proton decoupling can enhance the signals of protonated carbons, leading to inaccurate quantification. To avoid this, use inverse-gated decoupling, which turns off the decoupler during the relaxation delay.

  • Poor Sample Preparation: Ensure the sample is fully dissolved and homogeneous. Any solid particles should be filtered out.

Q10: How do I prepare a sample of Bisphenol F-¹³C₆ for quantitative NMR analysis?

A typical sample preparation workflow is as follows:

  • Weigh the Sample: Accurately weigh 20-50 mg of the Bisphenol F-¹³C₆ standard.

  • Choose a Solvent: Select a deuterated solvent that completely dissolves the standard, such as deuterated acetone (acetone-d₆) or deuterated methanol (methanol-d₄).

  • Dissolve the Sample: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial. Use a vortex mixer to ensure complete dissolution.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. The liquid level should be around 4.0 to 5.0 cm.

  • Cap and Clean: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any contaminants.

Experimental Protocols

Mass Spectrometry Protocol for Isotopic Purity Assessment

This protocol outlines a general procedure for determining the isotopic purity of Bisphenol F-¹³C₆ using LC-MS.

  • Standard Preparation:

    • Prepare a stock solution of Bisphenol F-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL.

    • Prepare a corresponding working standard solution of unlabeled Bisphenol F at the same concentration.

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from any impurities.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Scan Range: m/z 150-250.

      • Resolution: Set to a high resolution (e.g., > 70,000) to resolve isotopic peaks.

      • Optimize source parameters (e.g., capillary voltage, source temperature) for optimal signal.

  • Data Analysis:

    • Acquire full scan mass spectra for both the labeled and unlabeled standards.

    • Extract the ion chromatograms for the [M-H]⁻ ions of unlabeled Bisphenol F (m/z 199.076) and Bisphenol F-¹³C₆ (m/z 205.100).

    • Integrate the peak areas of all isotopologues in the mass spectrum of the Bisphenol F-¹³C₆ standard.

    • Calculate the isotopic purity as described in FAQ #7.

NMR Protocol for Isotopic Purity Assessment

This protocol provides a general method for assessing the isotopic purity of Bisphenol F-¹³C₆ using ¹³C NMR.

  • Sample Preparation:

    • Prepare the sample as described in FAQ #10.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Experiment: A quantitative ¹³C NMR experiment with inverse-gated proton decoupling.

    • Key Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): ≥ 5 times the longest T1 of the aromatic carbons (a conservative value of 30-60 seconds is often used if T1 is unknown).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate the signals corresponding to the ¹³C-labeled and any unlabeled carbons.

    • Calculate the isotopic enrichment by comparing the integral of the ¹³C-labeled carbons to the total integral of all carbon signals in the relevant spectral region.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis start Start: Bisphenol F-13C6 Standard prep_ms Prepare MS Sample (Dilution in Solvent) start->prep_ms prep_nmr Prepare NMR Sample (Dissolution in Deuterated Solvent) start->prep_nmr lcms LC-MS Analysis prep_ms->lcms nmr NMR Analysis prep_nmr->nmr ms_data Mass Spectrum Analysis (Peak Integration, Isotope Ratio) lcms->ms_data nmr_data NMR Spectrum Analysis (Signal Integration) nmr->nmr_data calc Calculate Isotopic Purity ms_data->calc nmr_data->calc end End: Purity Assessment calc->end

Caption: Experimental workflow for assessing the isotopic purity of Bisphenol F-¹³C₆.

troubleshooting_logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy issue Observed Issue: Inaccurate Isotopic Purity ms_symptom Symptom: High Unlabeled Peak issue->ms_symptom nmr_symptom Symptom: Non-reproducible Quantification issue->nmr_symptom ms_cause1 Cause: Incomplete Labeling ms_symptom->ms_cause1 ms_cause2 Cause: Contamination ms_symptom->ms_cause2 ms_solution1 Solution: Check CoA ms_cause1->ms_solution1 ms_solution2 Solution: Use High-Purity Solvents, Avoid Plastics, Run Blanks ms_cause2->ms_solution2 nmr_cause1 Cause: Incomplete Relaxation nmr_symptom->nmr_cause1 nmr_cause2 Cause: Nuclear Overhauser Effect nmr_symptom->nmr_cause2 nmr_solution1 Solution: Increase Relaxation Delay (d1) nmr_cause1->nmr_solution1 nmr_solution2 Solution: Use Inverse-Gated Decoupling nmr_cause2->nmr_solution2

Caption: Troubleshooting logic for inaccurate isotopic purity assessment.

References

minimizing ion suppression for Bisphenol F analysis with 13C6-BPF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Bisphenol F (BPF) using ¹³C₆-BPF as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experimental workflow, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Bisphenol F?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, such as Bisphenol F, in the ion source of a mass spectrometer. This phenomenon can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses. Co-eluting endogenous and exogenous compounds from the sample matrix are the primary cause of ion suppression, as they compete with the analyte for ionization.

Q2: How does a ¹³C₆-labeled internal standard like ¹³C₆-BPF help in BPF analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) like ¹³C₆-BPF is the ideal tool to compensate for matrix effects, including ion suppression. Since ¹³C₆-BPF is chemically identical to BPF, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of signal suppression.

Q3: What are the most common sources of ion suppression in BPF analysis?

A3: The most common sources of ion suppression in BPF analysis originate from the sample matrix. In biological matrices such as urine, blood, and breast milk, these can include:

  • Phospholipids: Abundant in plasma and serum samples.

  • Salts: Can alter the droplet properties in the electrospray ionization (ESI) source.

  • Proteins: Can precipitate in the ion source and cause contamination.

  • Other endogenous molecules: Various small molecules present in the biological matrix.

Q4: Can the ¹³C₆-BPF internal standard signal also be suppressed?

A4: Yes, the signal from ¹³C₆-BPF can and likely will be suppressed to a similar extent as the native BPF if they co-elute perfectly. The key to accurate quantification is that both the analyte and the internal standard are affected equally. However, if the ion suppression is so severe that the internal standard signal is lost or falls below a reliable detection limit, it can compromise the analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Bisphenol F analysis and provides actionable steps to resolve them.

Issue 1: Low or No Signal for BPF and/or ¹³C₆-BPF

Possible Cause: Severe ion suppression from the sample matrix.

Troubleshooting Steps:

  • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram. This will help determine if your analyte and internal standard are eluting in a "zone" of high suppression.

  • Improve Sample Preparation: The most effective way to combat severe ion suppression is to remove interfering matrix components before analysis.[1][2] Consider the following techniques:

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. Different sorbents can be tested to optimize the removal of interferences.

    • Liquid-Liquid Extraction (LLE): A classic technique that can be optimized by changing solvent systems and pH to selectively extract BPF.

    • Dispersive Solid-Phase Extraction (d-SPE): A faster alternative to traditional SPE.

  • Optimize Chromatography:

    • Modify the Gradient: Adjust the mobile phase gradient to separate BPF and ¹³C₆-BPF from the regions of high ion suppression.

    • Change the Column: A column with a different stationary phase may provide better separation from matrix interferences.

  • Dilute the Sample: If the BPF concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Issue 2: Inconsistent and Irreproducible Results

Possible Cause: Variable ion suppression across different samples or a slight chromatographic shift between BPF and ¹³C₆-BPF.

Troubleshooting Steps:

  • Verify Co-elution: Carefully overlay the chromatograms of BPF and ¹³C₆-BPF. Even a small difference in retention time can lead to inconsistent results if they elute on the edge of a region of ion suppression.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration curve accurately reflects the matrix effects in your unknown samples.

  • Standardize Sample Preparation: Ensure that your sample preparation protocol is consistent for all samples, calibrants, and quality controls. Any variation can lead to different levels of matrix components and thus, variable ion suppression.

Quantitative Data Summary: Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques for the analysis of bisphenols in biological matrices.

Sample Preparation TechniqueMatrixTypical Recovery (%)Key Advantages
Solid-Phase Extraction (SPE)Urine, Blood, Breast Milk85-115High cleanup efficiency, good for complex matrices.[3][4]
Liquid-Liquid Extraction (LLE)Serum, Plasma45-120Cost-effective, can be optimized for specific analytes.[3]
Dispersive SPE (d-SPE)Urine90-110Fast and requires less solvent.
Protein PrecipitationPlasmaVariableSimple and fast, but may not remove all interferences.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of ¹³C₆-BPF internal standard solution and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for at least 4 hours to deconjugate BPF metabolites.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the BPF and ¹³C₆-BPF with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine) Add_IS Add ¹³C₆-BPF Internal Standard Sample->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (if required) Add_IS->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for Bisphenol F analysis.

References

co-elution issues with deuterated vs 13C-labeled bisphenol standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding co-elution issues encountered when using deuterated versus ¹³C-labeled bisphenol standards in analytical experiments.

Troubleshooting Guide: Co-elution Problems with Deuterated Bisphenol Standards

Question: My deuterated bisphenol A (BPA) internal standard is eluting earlier than the native (unlabeled) BPA analyte in my reversed-phase LC-MS analysis. What is causing this, and how can I fix it?

Answer:

This phenomenon is known as the "deuterium isotope effect" and is a common issue when using deuterated internal standards.[1][2]

Root Cause:

The primary reason for this chromatographic shift is the difference in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to:

  • Altered Lipophilicity: Deuterated compounds can be slightly less lipophilic than their non-deuterated counterparts. In reversed-phase chromatography, where the stationary phase is nonpolar, less lipophilic compounds interact less and therefore elute earlier.

  • Smaller Molecular Volume: The shorter C-D bond results in a slightly smaller molecular volume for the deuterated standard, which can also influence its interaction with the stationary phase.[1]

A significant chromatographic shift can compromise the accuracy and precision of your quantification. If the internal standard and analyte do not co-elute, they may experience different levels of matrix effects (ion suppression or enhancement), defeating the purpose of using a stable isotope-labeled standard.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this co-elution issue:

G cluster_0 Troubleshooting Workflow for Deuterated Standard Co-elution A Problem: Deuterated standard elutes before analyte B Step 1: Confirm the Issue Overlay chromatograms of the analyte and the deuterated internal standard to visualize the retention time difference. A->B C Step 2: Method Optimization (Option A) Adjust chromatographic parameters to minimize the retention time shift. B->C D Step 3: Switch to a ¹³C-Labeled Standard (Option B) This is the most robust solution for achieving co-elution. B->D E Mobile Phase Adjustment - Vary organic solvent percentage (± 2-5%) - Modify mobile phase pH C->E F Temperature Adjustment - Increase/decrease column temperature in 5-10°C increments C->F K Perfect Co-elution Achieved D->K G Evaluate Results Did the retention time difference decrease to an acceptable level? E->G F->G H Yes G->H Yes I No G->I No J Finalize Method H->J I->D K->J

Caption: A step-by-step workflow for troubleshooting co-elution issues with deuterated standards.

Detailed Troubleshooting Steps:
  • Confirm and Quantify the Shift: Overlay the chromatograms of your native BPA and the deuterated standard to visually confirm the retention time difference (ΔRT).

  • Method Optimization: If the shift is significant, you can try to adjust your chromatographic method:

    • Mobile Phase Composition: Slightly altering the organic-to-aqueous ratio in your mobile phase can change the interactions of both the analyte and the standard with the stationary phase, potentially reducing the ΔRT.

    • Column Temperature: Modifying the column temperature can also influence the separation. Experiment with increasing and decreasing the temperature in 5-10°C increments to find the optimal condition that minimizes the chromatographic shift.

  • Switch to a ¹³C-Labeled Standard: If method optimization does not resolve the issue, the most effective solution is to switch to a ¹³C-labeled bisphenol standard (e.g., ¹³C₁₂-BPA). Since the mass difference between ¹²C and ¹³C is smaller and does not significantly alter the physicochemical properties, ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their native counterparts, ensuring excellent co-elution.

Frequently Asked Questions (FAQs)

Q1: Why are ¹³C-labeled standards considered the "gold standard" over deuterated standards for quantitative mass spectrometry?

A1: ¹³C-labeled standards are considered superior for several reasons:

  • Excellent Co-elution: They have virtually identical chemical and physical properties to the unlabeled analyte, leading to perfect co-elution under various chromatographic conditions. This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.

  • Isotopic Stability: The ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, which can sometimes be an issue with deuterated standards.

  • No Significant Isotope Effects in Fragmentation: Deuterated standards can sometimes exhibit different fragmentation patterns in the mass spectrometer compared to the native analyte (a phenomenon known as the kinetic isotope effect). This is not a significant issue with ¹³C-labeled standards, leading to more reliable quantification.

Q2: Can the number and position of deuterium atoms in a standard affect the chromatographic shift?

A2: Yes, both the number and position of deuterium atoms can influence the magnitude of the chromatographic shift. Generally, a higher number of deuterium atoms leads to a more pronounced retention time difference. The position of deuteration can also play a role, as substitution on different parts of the molecule can have varying effects on its overall polarity and interaction with the stationary phase.

Q3: Are there any situations where a deuterated standard might be acceptable?

A3: A deuterated standard can be acceptable if the chromatographic separation from the native analyte is minimal and does not impact the accuracy and precision of the results for a specific application. It is crucial to validate the method thoroughly to ensure that the analyte and the internal standard experience equivalent matrix effects. However, for developing highly robust and accurate methods, ¹³C-labeled standards are generally recommended.

Data Summary: ¹³C vs. Deuterated Standards

The following table summarizes the key performance differences between ¹³C-labeled and deuterated bisphenol standards.

Performance Parameter¹³C-Labeled BPA (e.g., ¹³C₁₂-BPA)Deuterated BPA (e.g., BPA-d₁₆)Rationale
Chromatographic Co-elution Excellent co-elution with native BPA.Potential for partial separation from native BPA, with the deuterated standard typically eluting earlier in reversed-phase chromatography.The significant relative mass difference between deuterium and hydrogen can alter the physicochemical properties (e.g., lipophilicity) of the molecule, leading to a retention time shift. The smaller mass difference with ¹³C does not have this effect.
Compensation for Matrix Effects Highly effective due to co-elution, ensuring both standard and analyte experience the same ionization conditions.May be less effective if chromatographic separation occurs, as the standard and analyte could experience different degrees of ion suppression or enhancement.Accurate compensation requires the internal standard to be in the same temporal region of the eluent as the analyte when entering the mass spectrometer source.
Isotopic Stability Highly stable; ¹³C atoms are integral to the carbon skeleton and not exchangeable.Generally stable, but can be susceptible to H/D back-exchange under certain pH or temperature conditions, especially if the label is on an exchangeable site (e.g., -OH).Carbon-carbon bonds are exceptionally stable under typical analytical conditions. While BPA's phenolic protons are exchangeable, deuteration is typically on the aromatic rings.
Cost & Availability Generally more expensive and may be less readily available.Often more affordable and more widely available for a broader range of molecules.The synthesis of ¹³C-labeled compounds is often more complex than that of deuterated compounds.

Experimental Protocol: Quantification of Bisphenol A in Human Plasma

This protocol provides a general workflow for the quantification of BPA in human plasma using isotope dilution LC-MS/MS. The key decision point is the choice of internal standard.

Workflow Diagram

G cluster_1 BPA Quantification Workflow Start Start: Human Plasma Sample Spike 1. Internal Standard Spiking Add a known amount of ¹³C₁₂-BPA (recommended) or BPA-d₁₆. Start->Spike Precipitate 2. Protein Precipitation Add cold acetonitrile to precipitate proteins. Spike->Precipitate Centrifuge 3. Centrifugation Pellet the precipitated proteins. Precipitate->Centrifuge Extract 4. Solid-Phase Extraction (SPE) - Condition SPE cartridge - Load supernatant - Wash to remove interferences - Elute BPA and IS Centrifuge->Extract Evaporate 5. Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in mobile phase Extract->Evaporate Analyze 6. LC-MS/MS Analysis - Chromatographic separation - MS/MS detection (MRM mode) Evaporate->Analyze Quantify 7. Quantification Calculate BPA concentration based on the peak area ratio of native BPA to the internal standard. Analyze->Quantify

Caption: A typical experimental workflow for the quantification of BPA in plasma using isotope dilution mass spectrometry.

Methodology
  • Preparation of Standards:

    • Prepare stock solutions of native BPA and the chosen internal standard (¹³C₁₂-BPA or BPA-d₁₆) in methanol (e.g., 1 mg/mL).

    • Create a series of working standard solutions by serially diluting the native BPA stock solution.

    • Prepare an internal standard spiking solution at a fixed concentration (e.g., 10 ng/mL).

  • Sample Preparation:

    • To 500 µL of plasma, add a known amount of the internal standard spiking solution (e.g., 50 µL).

    • Protein Precipitation: Add 1 mL of cold acetonitrile, vortex vigorously, and centrifuge to pellet the proteins.

    • Solid-Phase Extraction (SPE):

      • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.

      • Load the supernatant from the protein precipitation step.

      • Wash the cartridge with a low-organic solvent mixture to remove polar interferences.

      • Elute the analytes with a high-organic solvent like methanol or acetonitrile.

    • Evaporation and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 column for reversed-phase separation.

      • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Tandem Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both native BPA and the internal standard.

      • Example Transitions:

        • BPA: m/z 227.1 → 212.1 (quantifier), 227.1 → 133.2 (qualifier)

        • BPA-d₆: m/z 233.1 → 215.0 (quantifier), 233.1 → 138.2 (qualifier)

        • ¹³C₁₂-BPA: The precursor and product ions will be shifted by +12 m/z compared to native BPA.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the native BPA to the internal standard against the concentration of the working standards.

    • Calculate the concentration of BPA in the plasma samples by interpolating their peak area ratios from the calibration curve.

References

Validation & Comparative

Revolutionizing Bisphenol F Analysis: A Comparative Guide to Isotope Dilution Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount. This guide provides an in-depth comparison of analytical method validation using Bisphenol F-¹³C₆ (BPF-¹³C₆) as an internal standard, offering a robust alternative to conventional methods.

The use of stable isotope-labeled internal standards, such as BPF-¹³C₆, is a cornerstone of modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS). This technique, known as isotope dilution mass spectrometry (IDMS), offers unparalleled accuracy and precision by mitigating matrix effects and variations in sample preparation and instrument response. This guide will delve into the experimental protocols and performance data that underscore the superiority of this method.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy of analytical measurements. While deuterated standards are commonly used, ¹³C-labeled standards like BPF-¹³C₆ offer distinct advantages. The greater mass difference between deuterium and protium can lead to chromatographic shifts, whereas the smaller mass difference between ¹³C and ¹²C results in nearly identical physicochemical properties to the native analyte.[1] This ensures co-elution and identical behavior during extraction and ionization, providing more reliable quantification.

ParameterBisphenol F-¹³C₆ (¹³C-labeled)Deuterated Bisphenol F (e.g., BPF-d₁₀)No Internal Standard
Co-elution with Analyte Nearly identical retention timePotential for slight chromatographic shiftNot Applicable
Correction for Matrix Effects ExcellentGoodPoor
Correction for Recovery Loss ExcellentGoodPoor
Accuracy HighModerate to HighLow to Moderate
Precision (%RSD) Typically < 5%Typically < 10%Variable, often > 15%
Overall Reliability Very HighHighLow

Table 1: Comparison of Internal Standard Performance. This table illustrates the advantages of using BPF-¹³C₆ as an internal standard compared to deuterated standards and methods without an internal standard.

Experimental Protocol: Validation of an LC-MS/MS Method for Bisphenol F using BPF-¹³C₆

This protocol outlines the key steps for validating an analytical method for the quantification of Bisphenol F (BPF) in a given matrix (e.g., biological fluids, environmental samples) using BPF-¹³C₆ as an internal standard. The validation process adheres to the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[2]

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of BPF and BPF-¹³C₆ in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of BPF at different concentrations by diluting the stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of BPF-¹³C₆ at a fixed concentration.

  • Calibration Standards: Create a set of calibration standards by spiking a known volume of each BPF working standard solution and a fixed volume of the BPF-¹³C₆ internal standard spiking solution into the blank matrix.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

2. Sample Preparation (Illustrative Example: Solid Phase Extraction - SPE):

  • To 1 mL of the sample (or calibration standard/QC), add a precise volume of the BPF-¹³C₆ internal standard solution.

  • Condition an SPE cartridge with an appropriate solvent.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions: Utilize a C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both BPF and BPF-¹³C₆.

4. Method Validation Parameters:

The validation of the analytical method should assess the following parameters as defined by international guidelines[3][4][5]:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of BPF and BPF-¹³C₆ in blank matrix samples.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the ratio of the peak area of BPF to the peak area of BPF-¹³C₆ against the concentration of BPF. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual measurements. These are determined by analyzing the QC samples at three different concentrations on multiple days. Acceptance criteria are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a stable isotope-labeled internal standard like BPF-¹³C₆ effectively compensates for matrix effects.

  • Stability: The stability of the analyte in the matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) is evaluated.

Quantitative Data Summary

The following table summarizes typical performance data for a validated LC-MS/MS method for BPF using BPF-¹³C₆ as an internal standard.

Validation ParameterTypical Performance Metric
Linearity (r²) ≥ 0.999
Accuracy (% Bias) -5% to +5%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery (%) 85 - 110%
Matrix Effect (%) Compensated by Internal Standard
LOQ (in biological matrix) 0.05 - 0.5 ng/mL

Table 2: Typical Performance Data for a Validated BPF Method. These values represent the expected performance of a robust analytical method utilizing BPF-¹³C₆.

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logic behind using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with BPF-¹³C₆ Sample->Spike Extract Solid Phase Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for BPF analysis.

G Analyte Analyte (BPF) Ratio Peak Area Ratio (BPF / BPF-¹³C₆) Analyte->Ratio IS Internal Standard (BPF-¹³C₆) IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of internal standard quantification.

References

A Head-to-Head Comparison: Bisphenol F-¹³C₆ vs. Deuterated Bisphenol F as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is paramount. In the realm of quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for Bisphenol F (BPF) analysis: Bisphenol F-¹³C₆ and deuterated Bisphenol F (e.g., BPF-d₁₀).

The ideal internal standard exhibits chemical and physical properties identical to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. This allows for the accurate correction of variations in extraction recovery and matrix effects. While both ¹³C-labeled and deuterated standards are employed for this purpose, their inherent isotopic differences can lead to significant variations in analytical performance. Generally, the scientific consensus leans towards the superiority of ¹³C-labeled standards over their deuterated counterparts.[1]

Performance Comparison: Theoretical and Practical Advantages

The primary advantage of ¹³C-labeled standards lies in their greater chemical and physical similarity to the unlabeled native analyte.[1] The mass difference between ¹³C and ¹²C is significantly smaller than the 100% relative mass difference between deuterium (²H) and protium (¹H).[2] This seemingly small difference can lead to notable variations in chromatographic behavior and fragmentation patterns.[1]

Here is a summary of the key performance characteristics:

FeatureBisphenol F-¹³C₆ (Anticipated Performance)Deuterated Bisphenol F (e.g., BPF-d₁₀)Rationale & Implications
Isotopic Stability HighVariable¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. Deuterium atoms, in some instances, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising quantification.[2]
Chromatographic Co-elution ExcellentPotential for ShiftDue to the minimal mass difference, ¹³C-labeled standards almost perfectly co-elute with the native analyte. The significant mass difference in deuterated standards can lead to slight changes in physicochemical properties, resulting in chromatographic separation from the native analyte. This can be problematic if matrix effects vary across the elution profile.
Matrix Effects Superior CorrectionGood Correction (if co-eluting)Because it co-elutes, the ¹³C-labeled standard experiences the same ionization suppression or enhancement as the analyte at the exact same time, providing more accurate correction. If the deuterated standard is chromatographically resolved, it may not accurately compensate for matrix effects that are not uniform across the peak elution window.
Isotope Effects in MS/MS Minimal to NonePotential for Different FragmentationThe carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to different fragmentation patterns (kinetic isotope effect) compared to the native analyte. This can affect the accuracy of quantification if not carefully monitored. ¹³C labeling does not typically result in significant isotope effects during fragmentation.
Availability and Cost Availability is increasing, but can be more expensive.Often more readily available and may be less expensive.The synthesis of ¹³C-labeled compounds is often more complex, leading to higher costs.

Quantitative Performance Data

The following table summarizes validation data from separate studies for a deuterated BPF internal standard and a ¹³C-labeled BPA internal standard (as a proxy for ¹³C-BPF).

Validation ParameterDeuterated Bisphenol F (BPF-d₁₀) in Breast Milk¹³C₁₂-Bisphenol A in Polyethylene Terephthalate
Recovery (%) 63 - 68%89 - 107%
Precision (Intra-day RSD%) Not Reported< 7.6%
Precision (Inter-day RSD%) Not ReportedNot Reported
Limit of Quantification (LOQ) 0.10 - 0.25 ng/mL3.3 ng/g

Note: The data presented is from different studies and matrices, and therefore not a direct comparison. However, it serves to illustrate the typical performance characteristics of each type of internal standard.

Experimental Protocols

A robust experimental protocol is crucial for the accurate quantification of Bisphenol F. The following is a generalized method for the analysis of BPF in a biological matrix (e.g., urine, serum) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Spiking: To a 1 mL aliquot of the biological sample in a polypropylene tube, add a known amount of the internal standard (Bisphenol F-¹³C₆ or deuterated Bisphenol F) solution.

  • Enzymatic Hydrolysis (for total BPF): To deconjugate glucuronidated and sulfated forms of BPF, add a solution of β-glucuronidase/arylsulfatase and incubate the sample (e.g., at 37°C for 4-18 hours).

  • Extraction:

    • Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented phase containing the concentrated analytes is collected.

    • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated sample onto the cartridge. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences. Elute BPF and the internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Concentration and Reconstitution: Evaporate the collected extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A UHPLC or HPLC system.

  • Analytical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium hydroxide to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bisphenols.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native BPF and the internal standard to ensure accurate identification and quantification.

3. Quantification

The concentration of BPF in the sample is determined by calculating the peak area ratio of the native analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of BPF and a fixed concentration of the internal standard.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample 1. Biological Sample Spike 2. Spike with Internal Standard Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (for Total BPF) Spike->Hydrolysis Extraction 4. Extraction (SPE or DLLME) Hydrolysis->Extraction Evap 5. Evaporation & Reconstitution Extraction->Evap LCMS 6. LC-MS/MS Analysis Evap->LCMS Data 7. Data Processing (Peak Area Ratio) LCMS->Data Quant 8. Quantification (Calibration Curve) Data->Quant G cluster_ideal Ideal Internal Standard Behavior cluster_13C Bisphenol F-¹³C₆ cluster_D Deuterated Bisphenol F IS_Ideal Internal Standard CoElution Perfect Co-elution & Identical Matrix Effects IS_Ideal->CoElution Analyte_Ideal Analyte Analyte_Ideal->CoElution CoElute_13C Excellent Co-elution Superior Correction CoElution->CoElute_13C Approximates Ideal Shift_D Potential Chromatographic Shift Variable Correction CoElution->Shift_D Deviates from Ideal IS_13C ¹³C₆-BPF IS_13C->CoElute_13C Analyte_13C BPF Analyte_13C->CoElute_13C IS_D d-BPF IS_D->Shift_D Analyte_D BPF Analyte_D->Shift_D

References

A Head-to-Head on Accuracy: Bisphenol F-13C6 Sets the Gold Standard in BPF Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and environmental health, the precise and accurate quantification of endocrine-disrupting compounds like Bisphenol F (BPF) is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the performance of deuterated (Bisphenol F-d8) and carbon-13 labeled (Bisphenol F-13C6) internal standards for the quantification of BPF, supported by established principles of isotope dilution mass spectrometry and available experimental data.

The Superiority of 13C-Labeled Internal Standards

The primary advantage of a stable isotope-labeled internal standard is its ability to mimic the behavior of the native analyte throughout the entire analytical process, from sample preparation to detection. This co-behavior is crucial for correcting variations in extraction recovery, matrix effects, and instrument response.

Chromatographic Co-elution: One of the most significant differentiators between 13C-labeled and deuterated standards is their chromatographic behavior. 13C-labeled standards are chemically and physically almost identical to the unlabeled analyte, ensuring they co-elute perfectly from the liquid chromatography column. Deuterated standards, however, can exhibit slight differences in polarity and bond strength, leading to a potential chromatographic shift. This separation can result in the internal standard not accurately compensating for matrix effects that the analyte of interest experiences, leading to compromised accuracy.

Isotopic Stability: 13C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange with unlabeled atoms. Deuterium labels, particularly when located on hydroxyl or other exchangeable groups, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, especially under certain pH or temperature conditions. This can lead to a loss of the isotopic label and result in inaccurate quantification.

Quantitative Data at a Glance

The following table summarizes typical performance data for the quantification of Bisphenol F using a deuterated internal standard (BPF-d10), which serves as a proxy for the performance of deuterated standards in general. While specific data for BPF-13C6 is limited, the theoretical advantages outlined above strongly suggest that it would meet or exceed these performance metrics.

ParameterBisphenol F with Deuterated Internal Standard (BPF-d10)Bisphenol F with 13C-Labeled Internal Standard (BPF-13C6)
Accuracy (Recovery) 85-115%Expected to be consistently closer to 100% due to superior co-elution and stability
Precision (RSD) < 15%Expected to be lower (<10%) due to more effective correction of variability
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL rangeComparable or potentially lower due to improved signal-to-noise from reduced variability

Experimental Workflow for BPF Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Bisphenol F in a biological matrix using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Serum) Spike Spike with Internal Standard (BPF-13C6 or BPF-d8) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification using Analyte/IS Ratio MS->Quantification

Caption: Experimental workflow for BPF quantification.

Detailed Experimental Protocol

This protocol provides a general methodology for the quantification of Bisphenol F in human urine using isotope dilution LC-MS/MS.

1. Sample Preparation:

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution.

  • Enzymatic Hydrolysis (for total BPF): Add β-glucuronidase/sulfatase to hydrolyze conjugated BPF metabolites. Incubate at 37°C for at least 3 hours.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the BPF and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both BPF and the internal standard (BPF-13C6 or BPF-d8).

Signaling Pathways of Bisphenol F

Bisphenol F, as an endocrine disruptor, can interfere with various signaling pathways in the body. Its primary mechanism of action involves mimicking the natural hormone estrogen, thereby binding to estrogen receptors and triggering downstream effects.

G BPF Bisphenol F ER Estrogen Receptor (ERα/ERβ) BPF->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Cellular_Effects Cellular Effects (Proliferation, Differentiation, etc.) Gene_Expression->Cellular_Effects Endocrine_Disruption Endocrine Disruption Cellular_Effects->Endocrine_Disruption

Caption: BPF estrogenic signaling pathway.

A Comparative Guide to Linearity and Range Determination for Bisphenol F Analysis Using ¹³C₆-BPF

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies for determining the linearity and analytical range for the quantification of Bisphenol F (BPF) using its stable isotope-labeled internal standard, ¹³C₆-BPF. The use of isotope dilution mass spectrometry is a gold-standard technique that enhances the precision and accuracy of quantification by correcting for matrix effects and variations during sample preparation and analysis.

Comparative Performance Data

The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance data for the analysis of BPF from various scientific studies, providing a benchmark for comparison. These methods often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Method/InstrumentMatrixLinear RangeLinearity (R²)LOD (µg/L)LOQ (µg/L)Reference
UPLC-ESI-MS/MSUrineLOQ - 100 µg/LNot Specified0.030.10[1]
HPLC-FDMilk0.1 - 100 µg/L0.9990.030.1[2][3]
SpectrophotometryWater/Paper0.5 - 10 mg/L0.9931150Not Specified[4]
GC-MSWastewaterNot SpecifiedNot Specified0.02Not Specified[5]
LC-MS/MSPaper/BoardNot Specified> 0.99210.29-0.40 µg/kg1.09-1.32 µg/kg
UPLC-MS/MSAnimal FeedNot SpecifiedNot Specified0.75 µg/kg0.95 µg/kg

LOD: Limit of Detection; LOQ: Limit of Quantification. Note that ranges and limits can vary based on the specific instrumentation, sample matrix, and extraction procedure used.

Detailed Experimental Protocol: Linearity and Range Determination

This protocol outlines the steps to validate the linearity and establish the working analytical range for the quantification of BPF using ¹³C₆-BPF as an internal standard, primarily by LC-MS/MS. This process is crucial for ensuring that the measured response of the instrument is directly proportional to the concentration of the analyte over a specific range.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of BPF standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of the internal standard (IS), ¹³C₆-BPF.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions with the solvent to create intermediate stock solutions of 10 µg/mL for both BPF and ¹³C₆-BPF.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the BPF intermediate stock solution. According to international guidelines, a minimum of five concentration levels is recommended to assess linearity. A typical calibration curve might include concentrations such as 0.1, 0.5, 1, 5, 10, 50, and 100 µg/L.

  • Internal Standard Working Solution (Constant Concentration):

    • Prepare a working solution of ¹³C₆-BPF at a constant concentration (e.g., 10 µg/L) that will be spiked into all calibration standards, blanks, and unknown samples.

Preparation of Calibration Curve Standards
  • For each concentration level, aliquot a fixed volume of the appropriate BPF working standard solution into a clean vial.

  • Spike each vial with a constant volume of the ¹³C₆-BPF internal standard working solution.

  • Add the sample matrix (e.g., analyte-free urine or milk extract) to each standard to mimic the conditions of the actual samples.

  • Prepare a "zero sample" (blank matrix spiked only with the internal standard) and a "blank sample" (matrix with no analyte or internal standard).

Sample Analysis
  • Analyze the prepared calibration standards using a validated LC-MS/MS method. The instrument should be set to monitor specific precursor-to-product ion transitions for both BPF and ¹³C₆-BPF.

  • Inject the standards in triplicate, typically from the lowest concentration to the highest, to assess carryover.

Data Processing and Evaluation
  • Calculate Response Ratios: For each calibration point, calculate the ratio of the peak area of the BPF analyte to the peak area of the ¹³C₆-BPF internal standard.

  • Construct the Calibration Curve: Plot the response ratio (y-axis) against the known concentration of BPF (x-axis).

  • Assess Linearity: Perform a linear regression analysis on the plotted data. The linearity of the method is evaluated by the coefficient of determination (R²). The acceptance criterion for R² is typically ≥ 0.99.

  • Determine the Analytical Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

    • The lower limit of this range is the Limit of Quantification (LOQ). The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1).

    • The upper limit is the highest concentration on the calibration curve that maintains linearity.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the linearity and analytical range of the BPF analysis.

G cluster_prep 1. Solution Preparation cluster_sample 2. Sample Fortification cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Evaluation A Prepare BPF & ¹³C₆-BPF Stock Solutions B Create Serial Dilutions (Calibration Standards) A->B C Prepare IS Working Solution A->C D Spike Calibration Standards with Internal Standard (IS) B->D C->D E Analyze via LC-MS/MS D->E F Calculate Peak Area Ratios (BPF / ¹³C₆-BPF) E->F G Plot Response Ratio vs. Concentration F->G H Perform Linear Regression (Calculate R²) G->H I Determine Linear Range, LOD, and LOQ H->I

Caption: Workflow for Linearity and Range Determination.

References

A Comparative Guide to the Limit of Detection and Quantification for Bisphenol F Analysis Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the analysis of Bisphenol F (BPF). A special focus is placed on the use of the stable isotope-labeled internal standard, Bisphenol F-¹³C₆, and its comparison with other commonly used internal standards. The information presented herein is supported by experimental data from various studies to aid researchers in selecting the most appropriate analytical methodology for their specific needs.

Introduction to BPF Analysis and the Role of Internal Standards

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of plastics and resins. Due to its potential endocrine-disrupting properties and structural similarity to Bisphenol A (BPA), there is a growing need for sensitive and accurate methods to quantify its presence in various matrices, including food, beverages, and biological samples.

In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS), internal standards are crucial for achieving accurate quantification. They are compounds that are chemically similar to the analyte of interest but are isotopically labeled, allowing them to be distinguished by the mass spectrometer. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.

Bisphenol F-¹³C₆ is a stable isotope-labeled version of BPF where six carbon atoms on one of the phenol rings are replaced with the heavier ¹³C isotope. This makes it an ideal internal standard for the quantification of BPF.

Performance Comparison: BPF-¹³C₆ vs. Other Internal Standards

While direct head-to-head comparative studies for BPF analysis using different internal standards are limited in published literature, the principles established for similar compounds like BPA can be applied. The general consensus in the analytical chemistry community is the superiority of ¹³C-labeled standards over deuterated (e.g., d₁₀-BPF) standards.

The primary advantage of using a ¹³C-labeled internal standard like BPF-¹³C₆ lies in its closer chemical and physical similarity to the native BPF. Deuterium (²H) is significantly heavier than protium (¹H), which can sometimes lead to slight differences in chromatographic retention time and ionization efficiency compared to the unlabeled analyte. In contrast, the mass difference between ¹³C and ¹²C is smaller, resulting in nearly identical chemical and physical properties between BPF-¹³C₆ and native BPF. This closer match ensures a more accurate correction for any analyte loss during sample processing and for matrix effects during ionization, ultimately leading to more reliable quantification.

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for BPF in various matrices as reported in different studies. The internal standard used in each study is specified where available.

MatrixAnalytical MethodInternal StandardLODLOQReference
Ready-made MealsLC-MS/MSStable Isotope Dilution0.025 - 0.140 µg/kg-[1][2]
HoneyUHPLC-MS/MSNot Specified0.2 - 1.5 µg/kg0.5 - 4.7 µg/kg[3]
UrineUPLC-ESI-MS/MSd₁₀-BPF-0.10 µg/L[4]
Breast MilkHPLC-QqQ-MSd₁₀-BPF-0.4 - 0.6 ng/mL (residues detected)[5]
Thermal PaperHPLC-MS/MSd₄-Isotope Standards--

Note: The performance of an analytical method is highly dependent on the specific matrix, instrumentation, and experimental conditions. The values presented in this table should be considered as a general guide.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols from studies that have quantified BPF.

Method 1: BPF in Ready-made Meals by LC-MS/MS with Stable Isotope Dilution
  • Sample Preparation:

    • Homogenize the solid food sample.

    • Disrupt the sample with sand.

    • Perform ultrasound-assisted extraction.

    • Clean up the extract using a selective solid-phase extraction (SPE) procedure to minimize matrix interferences.

    • Derivatize the bisphenols with pyridine-3-sulfonyl chloride to enhance ionization efficiency.

  • LC-MS/MS Analysis:

    • Chromatography: Liquid chromatography is used to separate BPF from other compounds in the sample extract.

    • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification, employing the stable-isotope dilution method with the appropriate labeled internal standard.

Method 2: BPF in Urine by UPLC-ESI-MS/MS with d₁₀-BPF
  • Sample Preparation:

    • Add the internal standard (d₁₀-BPF) to the urine sample.

    • Perform enzymatic hydrolysis.

    • Enrich the analytes and separate them from matrix components using dispersive liquid-liquid microextraction (DLLME).

  • UPLC-ESI-MS/MS Analysis:

    • Chromatography: Ultra-high-performance liquid chromatography (UPLC) for rapid separation.

    • Mass Spectrometry: Electrospray ionization (ESI) tandem mass spectrometry for sensitive detection and quantification.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

experimental_workflow_food cluster_prep Sample Preparation cluster_analysis Analysis Sample Ready-made Meal Sample Homogenize Homogenization & Sand Disruption Sample->Homogenize Step 1 Extract Ultrasound-Assisted Extraction Homogenize->Extract Step 2 SPE Solid-Phase Extraction (SPE) Extract->SPE Step 3 Derivatize Derivatization SPE->Derivatize Step 4 LCMS LC-MS/MS Analysis Derivatize->LCMS Step 5 Data Data Acquisition & Quantification LCMS->Data Step 6 experimental_workflow_urine cluster_prep_urine Sample Preparation cluster_analysis_urine Analysis UrineSample Urine Sample AddIS Add Internal Standard (d10-BPF) UrineSample->AddIS Step 1 Hydrolysis Enzymatic Hydrolysis AddIS->Hydrolysis Step 2 DLLME Dispersive Liquid-Liquid Microextraction Hydrolysis->DLLME Step 3 UPLCMS UPLC-ESI-MS/MS Analysis DLLME->UPLCMS Step 4 DataUrine Data Acquisition & Quantification UPLCMS->DataUrine Step 5

References

A Comparative Guide to Analytical Methods for Bisphenol Analysis, Including BPF-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of bisphenols, with a specific focus on the inclusion of isotopically labeled internal standards like Bisphenol F-¹³C₆ (BPF-¹³C₆). The use of such standards is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. The following sections detail the experimental protocols and performance data from various validated methods to aid researchers in selecting the most appropriate approach for their specific needs.

Quantitative Performance Data

The following table summarizes the performance of different analytical methods for bisphenol analysis as reported in various studies. These methods employ different extraction and analytical techniques, showcasing a range of limits of detection (LOD), limits of quantification (LOQ), and recovery rates. The inclusion of data for various bisphenols, including Bisphenol F (BPF), allows for a comparative assessment.

Analytical MethodMatrixAnalytesLODLOQRecovery (%)Reference
UPLC-MS/MS with post-column NH₄OH infusionAnimal FeedBPA, BPF, BPS, BPAF and 8 others0.02 - 0.75 µg/kg0.04 - 0.95 µg/kgNot explicitly stated, but method was validated for accuracy[1]
UPLC-ESI-MS/MSHuman UrineBPA, BPF, BPSBPA: 0.08 µg/L, BPS: 0.05 µg/LBPA: 0.25 µg/L, BPF: 0.10 µg/L, BPS: 0.05 µg/LBPA: 85.2 - 94.1, BPF: 92.2 - 97.4, BPS: 92.2 - 97.4[2]
d-SPE followed by SPE and HPLC-FLDHuman UrineBADGE·2H₂O, BPF, BPE-11.42 - 22.35 ng/mL74.3 - 86.5[3]
SPE and GC-MSSurface and WastewaterOctylphenol, nonylphenol, BPA, and others--Surface Water: 98.0 - 144.1, Wastewater: 95.4 - 108.6[4]
SPE and LC-MS/MSRiver WaterBP, BPA, DEP, 4NP0.87 - 5.72 ng/L10.0 - 50.0 ng/L>90[5]
Protein Precipitation and LC-MS/MSHuman PlasmaBPA--84.6 - 99.4

Experimental Workflow

The analysis of bisphenols in various matrices typically follows a standardized workflow, from sample preparation to instrumental analysis. The use of an isotopically labeled internal standard such as BPF-¹³C₆ is introduced early in the process to ensure the highest accuracy.

Bisphenol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Urine, Plasma, Feed) Spiking Internal Standard Spiking (e.g., BPF-13C6) Sample->Spiking Extraction Extraction (e.g., SPE, QuEChERS, LLE) Spiking->Extraction Cleanup Sample Cleanup (e.g., d-SPE) Extraction->Cleanup LC_Separation LC Separation (e.g., UPLC) Cleanup->LC_Separation MS_Detection MS/MS Detection (e.g., ESI-) LC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for bisphenol analysis using isotope dilution mass spectrometry.

Detailed Experimental Protocols

The methodologies for bisphenol analysis vary depending on the sample matrix and the target analytes. Below are summaries of common protocols. The use of isotopically labeled internal standards like BPF-¹³C₆ is a common practice in these methods to improve accuracy and precision.

Method based on UPLC-MS/MS with Post-Column Infusion

This method is suitable for the analysis of a wide range of bisphenols in complex matrices like animal feed.

  • Sample Preparation (Modified QuEChERS):

    • Homogenize the sample.

    • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add internal standards (including ¹³C-labeled bisphenols).

    • Add 10 mL of acetonitrile and vortex thoroughly.

    • Add QuEChERS salts (e.g., MgSO₄, NaCl), vortex, and centrifuge.

    • The supernatant is further cleaned up using a dispersive solid-phase extraction (d-SPE) with appropriate sorbents.

  • Instrumental Analysis:

    • Chromatography: Ultra-performance liquid chromatography (UPLC) with a suitable column (e.g., C18).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium hydroxide to enhance ionization.

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative mode is typically used for its selectivity and sensitivity.

    • Post-Column Infusion: A solution of ammonium hydroxide is introduced after the analytical column to improve the deprotonation of bisphenols, thereby enhancing signal intensity.

Method based on Solid-Phase Extraction (SPE) and GC-MS

This method is a standard approach for the analysis of bisphenols in aqueous samples like surface water and wastewater.

  • Sample Preparation:

    • Acidify the water sample.

    • Spike with internal standards.

    • Pass the sample through a solid-phase extraction cartridge (e.g., C18) to retain the analytes.

    • Wash the cartridge to remove interferences.

    • Elute the bisphenols with a suitable organic solvent.

    • Evaporate the eluate to dryness and reconstitute in a derivatization agent.

    • Derivatize the analytes to increase their volatility for GC analysis.

  • Instrumental Analysis:

    • Chromatography: Gas chromatography (GC) with a capillary column.

    • Mass Spectrometry: Mass spectrometry (MS) detection.

Method based on Protein Precipitation for Biological Fluids

For biological samples like human plasma, a simple protein precipitation can be an effective and rapid extraction method.

  • Sample Preparation:

    • Take an aliquot of the plasma sample.

    • Add internal standards.

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further concentrated before analysis.

  • Instrumental Analysis:

    • Chromatography: Liquid chromatography (LC).

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS).

Conclusion

The choice of an analytical method for bisphenol analysis is dependent on the matrix, the required sensitivity, and the available instrumentation. For complex matrices and low-level detection, methods based on UPLC-MS/MS with thorough sample cleanup like QuEChERS or SPE are preferred. The use of isotopically labeled internal standards, such as BPF-¹³C₆, is a critical component of a robust and accurate quantitative method, as it effectively corrects for variations in extraction efficiency and matrix-induced signal suppression or enhancement. Interlaboratory comparison studies have demonstrated that while various methods can be employed, those utilizing liquid chromatography-tandem mass spectrometry with isotope dilution achieve high accuracy and comparability. Researchers should carefully validate their chosen method to ensure it meets the specific requirements of their study.

References

The Shifting Landscape of Bisphenols: A Comparative Analysis of Bisphenol F and Bisphenol A Hormonal Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the endocrine-disrupting properties of Bisphenol A (BPA) and its common replacement, Bisphenol F (BPF), reveals that "BPA-free" may not necessarily mean free from hormonal activity. This guide provides a comprehensive comparison of the hormonal activities of BPF and BPA, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The widespread concern over the endocrine-disrupting effects of Bisphenol A has led to its gradual replacement in many consumer products with analogues such as Bisphenol F. However, emerging scientific evidence suggests that BPF is not an inert substitute and exhibits a range of hormonal activities, sometimes with potencies comparable to or even exceeding that of BPA.[1][2][3][4][5] This comparative analysis synthesizes findings from in vitro and in vivo studies to provide a clear overview of their respective impacts on estrogenic, androgenic, and thyroid hormone signaling pathways.

Comparative Hormonal Activity: A Tabular Summary

The hormonal activities of BPF and BPA have been evaluated across a variety of experimental models. The following tables summarize key quantitative data from receptor binding assays, reporter gene assays, and cell proliferation studies.

Estrogenic Activity

The estrogenic effects of BPF and BPA are among the most studied endpoints. Both compounds have been shown to bind to and activate estrogen receptors (ERs), leading to downstream estrogenic responses.

Assay TypeEndpointBisphenol F (BPF)Bisphenol A (BPA)Reference
Receptor Binding Assay Relative Binding Affinity (RBA) for ERαLower to similarHigher
Relative Binding Affinity (RBA) for ERβSimilarSimilar
MCF-7 Cell Proliferation Assay Proliferative EffectEstrogenicEstrogenic
Relative Potency vs. Estradiol (E2)Varies (can be similar or lower)Varies (generally lower than E2)
Reporter Gene Assay (ERE-luciferase) Transcriptional ActivationAgonist activityAgonist activity
Potency (EC50)In the same order of magnitude as BPAPotency varies across studies

Note: The relative potencies and binding affinities can vary depending on the specific experimental setup and cell line used.

Anti-Estrogenic Activity

While both compounds are primarily known for their estrogenic effects, some studies have investigated their potential to antagonize the action of endogenous estrogens.

Assay TypeEndpointBisphenol F (BPF)Bisphenol A (BPA)Reference
MCF-7 Reporter Assay Inhibition of E2-induced activityLittle to no effectLittle to no effect
Androgenic and Anti-Androgenic Activity

BPA and BPF have also been shown to interact with the androgen signaling pathway, primarily as antagonists to the androgen receptor (AR).

Assay TypeEndpointBisphenol F (BPF)Bisphenol A (BPA)Reference
Reporter Gene Assay (ARE-luciferase) Androgenic ActivityNo significant activityNo significant activity
Anti-Androgenic ActivityAntagonistic effectAntagonistic effect
Potency (IC50)Similar to BPAPotent antagonist
Thyroid Hormonal Activity

Emerging research indicates that both BPF and BPA can interfere with the thyroid hormone system.

Assay TypeEndpointBisphenol F (BPF)Bisphenol A (BPA)Reference
Competitive Binding Assay (TRα and TRβ) Binding PotencyLower than BPAHigher than BPF and BPS
Coactivator Recruitment Assay (TRβ) Coactivator RecruitmentWeaker than BPAStronger than BPF and BPS
In Vivo (Tadpole Gene Expression) TH-response gene transcriptionInduces transcriptionInduces transcription

Signaling Pathways and Mechanisms of Action

BPA and its analogues exert their hormonal effects through interactions with various nuclear receptors and signaling cascades. The primary mechanism involves binding to estrogen receptors, which leads to changes in gene expression.

Estrogenic_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BPF/BPA BPF/BPA ER Estrogen Receptor (ERα/ERβ) BPF/BPA->ER Binding Complex BPF/BPA-ER Complex ER->Complex HSP Heat Shock Proteins HSP->ER ERE Estrogen Response Element (ERE) Complex->ERE Binding cluster_Nucleus cluster_Nucleus Complex->cluster_Nucleus Transcription Gene Transcription ERE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Estrogenic Proteins mRNA->Protein Translation

Caption: Estrogenic signaling pathway of BPF and BPA.

Beyond the classical nuclear receptor pathway, evidence suggests that BPA can also act through non-genomic pathways, such as the G protein-coupled estrogen receptor (GPER), leading to rapid cellular responses. Furthermore, both bisphenols have been implicated in the modulation of other signaling cascades, including the MAPK pathway.

Experimental Protocols: Key Methodologies

The following provides an overview of the methodologies commonly employed in the comparative assessment of BPF and BPA hormonal activity.

Receptor Binding Assays

These assays are used to determine the affinity of a substance for a specific hormone receptor.

Receptor_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Receptor Hormone Receptor (e.g., ER, AR) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (BPF or BPA) TestCompound->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Measurement Measurement of Radioactivity Separation->Measurement IC50 IC50 Determination Measurement->IC50 RBA Relative Binding Affinity (RBA) Calculation IC50->RBA

Caption: Workflow for a competitive receptor binding assay.

Protocol Outline:

  • Preparation: A source of the target receptor (e.g., recombinant protein, cell lysate) is prepared. A radiolabeled ligand with known high affinity for the receptor is used.

  • Competition: The receptor is incubated with the radiolabeled ligand in the presence of varying concentrations of the test compound (BPF or BPA).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the relative binding affinity (RBA) compared to a reference compound.

Reporter Gene Assays

These in vitro assays measure the ability of a chemical to activate or inhibit the transcriptional activity of a hormone receptor.

Reporter_Gene_Assay_Workflow cluster_Transfection Cell Transfection cluster_Treatment Treatment and Measurement cluster_Analysis Data Analysis Cells Host Cells Transfection Co-transfection Cells->Transfection ReceptorPlasmid Receptor Expression Plasmid (e.g., ER, AR) ReceptorPlasmid->Transfection ReporterPlasmid Reporter Plasmid (HRE-Luciferase) ReporterPlasmid->Transfection Treatment Treatment with Test Compound (BPF/BPA) Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Luminescence Measurement Lysis->Luminescence EC50_IC50 EC50/IC50 Determination Luminescence->EC50_IC50

Caption: Workflow for a hormone receptor reporter gene assay.

Protocol Outline:

  • Cell Culture and Transfection: A suitable cell line is cultured and co-transfected with two plasmids: one that expresses the hormone receptor of interest and another that contains a reporter gene (e.g., luciferase) under the control of a hormone response element (HRE).

  • Treatment: The transfected cells are treated with various concentrations of the test compound (BPF or BPA).

  • Cell Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The available scientific literature strongly indicates that Bisphenol F is not a hormonally inactive replacement for Bisphenol A. Both compounds exhibit estrogenic and anti-androgenic properties, often with similar potencies. Furthermore, both have been shown to interfere with thyroid hormone signaling. These findings underscore the importance of comprehensive toxicological evaluation of BPA analogues to avoid "regrettable substitutions" where one hazardous chemical is replaced by another with a similar or even greater potential for harm. For researchers and professionals in drug development, a thorough understanding of the distinct and overlapping hormonal activities of different bisphenols is crucial for assessing potential health risks and for the development of safer alternatives.

References

A Head-to-Head Analytical Showdown: Bisphenol F-¹³C₆ vs. Bisphenol A-¹³C₆ in Mixed Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of the analytical performance of two common carbon-13 labeled internal standards, Bisphenol F-¹³C₆ and Bisphenol A-¹³C₆, when used for the quantification of mixed bisphenol standards.

In the realm of isotope dilution mass spectrometry, the ideal internal standard co-elutes with the analyte and behaves identically during sample preparation and ionization. This allows for the correction of matrix effects and variations in recovery, leading to highly accurate quantification. While both Bisphenol F-¹³C₆ (BPF-¹³C₆) and Bisphenol A-¹³C₆ (BPA-¹³C₆) are stable isotope-labeled standards, their structural differences can influence their effectiveness in compensating for the analytical variability of a diverse range of bisphenol analogues in a single analytical run.

The Superiority of ¹³C-Labeled Standards

There is a strong consensus within the analytical chemistry community regarding the general superiority of ¹³C-labeled standards over deuterated (²H-labeled) standards. This preference is rooted in the fundamental physicochemical properties of the isotopes. The significant mass difference between deuterium and protium can lead to chromatographic separation from the native analyte, a phenomenon known as the "isotope effect." This separation can compromise the internal standard's ability to compensate for matrix effects that can vary across the chromatographic peak. In contrast, the mass difference between ¹³C and ¹²C is much smaller, resulting in nearly identical chromatographic behavior and ensuring accurate correction.

Comparative Analytical Performance

When analyzing a mixture of bisphenols, a common approach is to use a ¹³C-labeled version of the most predominant or most challenging-to-analyze bisphenol in the sample. However, for the most accurate quantification of a range of bisphenols, a mixture of ¹³C-labeled internal standards, each corresponding to a specific analyte, is the gold standard.

Below is a summary of typical analytical performance data for the quantification of Bisphenol F and Bisphenol A using isotopically labeled internal standards.

ParameterBisphenol F (using appropriate IS)Bisphenol A (using BPA-¹³C₆ or similar)MatrixReference
Limit of Detection (LOD) 0.10 µg/L0.08 µg/LUrine[1]
Limit of Quantification (LOQ) Not Specified0.25 µg/LUrine[1]
Recovery Not Specified85.2% - 94.1%Urine[1]
Precision (Within-day, RSD) 10.9% - 30.3%10.2% - 24.4%Urine[1]
Precision (Day-to-day, RSD) 17.5% - 33.2%21.6% - 39.9%Urine[1]
ParameterBisphenol FBisphenol AMatrixReference
Recovery 74.60% ± 5.45%96.12% ± 8.35%10% Ethanol
Recovery 93.38% ± 8.07%99.69% ± 8.71%95% Ethanol
Recovery 86.05% ± 9.41%76.31% ± 5.92%3% Acetic Acid
LOD (GC-MS) 1.002 µg/mL1.001 µg/mLFood Simulant Extracts
LOQ (GC-MS) Not specifiedNot specifiedFood Simulant Extracts

Experimental Protocols

A robust experimental protocol is crucial for the accurate quantification of bisphenols. The following is a representative method for the analysis of bisphenols in a mixed standard using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize the sample if it is a solid or semi-solid.

  • Weighing: Accurately weigh 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Fortification: Spike the sample with a known amount of the internal standard solution (e.g., a mixture of BPF-¹³C₆ and BPA-¹³C₆).

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Vortex for 30 seconds.

    • Add 4 grams of anhydrous sodium sulfate and 1 gram of sodium chloride.

    • Vortex for another 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer the acetonitrile supernatant to a dSPE tube containing C18 and PSA sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange:

    • Transfer an aliquot of the cleaned extract to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph (LC): A system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) transitions: Optimized for each bisphenol and its corresponding ¹³C-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Bisphenol F199.393.1
Bisphenol A227.3212.3
Bisphenol S249.2108.1
Bisphenol AF335.2265.3
Bisphenol B241.3212.4
Bisphenol E213.3198.3
Bisphenol Z267.2173.4

Visualizing the Workflow and Biological Impact

To better illustrate the experimental logic and the biological context of bisphenol analysis, the following diagrams are provided.

experimental_workflow sample Sample (e.g., Food, Urine) homogenization Homogenization sample->homogenization fortification Fortification with BPF-¹³C₆ & BPA-¹³C₆ homogenization->fortification extraction QuEChERS Extraction fortification->extraction cleanup Dispersive SPE (dSPE) Cleanup extraction->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation lcms LC-MS/MS Analysis evaporation->lcms quantification Quantification lcms->quantification result Analytical Result quantification->result

Caption: Experimental workflow for bisphenol analysis.

signaling_pathway bpa Bisphenol A (BPA) er Estrogen Receptor (ER) bpa->er Binds tr Thyroid Hormone Receptor (TR) bpa->tr Binds bpf Bisphenol F (BPF) bpf->er Binds bpf->tr Binds nucleus Nucleus er->nucleus tr->nucleus gene Gene Expression (Hormone Regulated) nucleus->gene Alters response Endocrine Disruption gene->response

Caption: Simplified signaling pathway of bisphenols.

Conclusion

References

Safety Operating Guide

Proper Disposal of Bisphenol F-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Bisphenol F-13C6, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and the protection of the environment.

This compound is a stable isotope-labeled form of Bisphenol F (BPF), a compound increasingly used as a substitute for Bisphenol A (BPA) in the manufacturing of plastics and epoxy resins.[1] While the carbon-13 labeling renders it valuable for tracing and metabolic studies, it does not alter the chemical properties of the parent compound.[2] Therefore, the disposal of this compound should be handled with the same precautions as unlabeled Bisphenol F, which is recognized for its potential environmental and health hazards.

Immediate Safety and Hazard Information

Bisphenol F has been characterized by the U.S. Environmental Protection Agency (EPA) as having a high potential for developmental hazards and a moderate reproductive hazard based on animal studies and its similarity to related chemicals.[3] It is crucial to avoid environmental contamination as BPF has been detected in various water sources and soil.[1][4]

Key Hazards:

  • Environmental: Poses a threat to aquatic life.

  • Health: May cause developmental and reproductive harm.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula ¹³C₆C₇H₁₂O₂
Molecular Weight 206.19 g/mol
Physical State Solid
Storage Temperature +4°C
Purity >95% (HPLC)

Step-by-Step Disposal Protocol

Since this compound is a stable isotope-labeled compound, its disposal does not require special precautions for radioactivity. The waste is treated as chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

2. Waste Segregation:

  • Solid Waste:

    • Place contaminated items such as gloves, weighing paper, and pipette tips into a designated, properly labeled hazardous waste container.

    • This container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound".

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • The container should be labeled with "Hazardous Waste," the chemical name, and an approximate concentration.

3. Container Management:

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to prevent spills.

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not pour any this compound waste down the drain or dispose of it in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_waste_type Step 1: Identify Waste Type cluster_solid Step 2a: Solid Waste Handling cluster_liquid Step 2b: Liquid Waste Handling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Start: Generation of This compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Place in a labeled hazardous solid waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled hazardous liquid waste container. waste_type->liquid_waste Liquid storage Store container in a designated satellite accumulation area with secondary containment. solid_waste->storage liquid_waste->storage disposal Contact EHS for waste pickup. storage->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling Bisphenol F-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Bisphenol F-13C6, a stable isotope-labeled compound used as a reference standard in analytical chemistry. Adherence to these protocols is critical for minimizing exposure risk and ensuring data integrity.

Health Hazard Summary

Bisphenol F (BPF), the unlabeled analogue of this compound, is recognized for its potential health hazards. Due to their identical chemical structures, the safety precautions for both compounds are the same. Key hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Allergic Skin Reaction: May lead to an allergic skin reaction.[1]

  • Endocrine Disruption: Identified as a potential endocrine-disrupting compound.[1][2]

  • Reproductive and Developmental Hazards: The U.S. Environmental Protection Agency (EPA) has characterized BPF as a high developmental hazard and a moderate reproductive hazard based on animal studies and its similarity to other chemicals.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Check manufacturer's compatibility data. An impervious lab coat should also be worn.Prevents skin contact, which can lead to irritation and allergic reactions.
Respiratory Protection A respirator with a filter for organic gases and vapors (e.g., Type ABEK, EN14387) is necessary if working in poorly ventilated areas, if irritation is experienced, or if exposure limits are exceeded.Protects against the inhalation of harmful dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for a safe laboratory environment.

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Assemble all necessary equipment and materials, including PPE, before starting.

    • Place a protective layer on work surfaces.

  • Handling:

    • Avoid direct contact with the chemical.

    • Avoid breathing in any dust.

    • Use non-sparking tools to prevent electrostatic charge buildup.

    • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Post-Handling:

    • Decontaminate or dispose of all used PPE and materials as hazardous waste.

    • Thoroughly wash hands and any exposed skin after handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Work in a Ventilated Area prep2 Assemble Equipment and PPE prep1->prep2 prep3 Protect Work Surfaces prep2->prep3 handle1 Avoid Direct Contact handle2 Avoid Inhalation handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Weigh in a Fume Hood handle3->handle4 post1 Dispose of Contaminated Materials post2 Wash Hands and Exposed Skin post1->post2 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_post cluster_post cluster_handling->cluster_post

Diagram 1: Operational Workflow for Handling this compound

Emergency Procedures

SituationAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.
Spill Evacuate the area. Ensure adequate ventilation. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material into a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste, including unused material, contaminated PPE, and absorbent materials from spills, in a designated, labeled, and sealed container.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all federal, state, and local regulations for hazardous waste disposal.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect1 Collect All Waste collect2 Use Designated, Labeled, and Sealed Containers collect1->collect2 storage1 Store in a Cool, Dry, Ventilated Area storage2 Keep Away from Incompatible Materials storage1->storage2 disposal1 Use a Licensed Hazardous Waste Disposal Company disposal2 Follow All Applicable Regulations disposal1->disposal2 cluster_collection cluster_collection cluster_storage cluster_storage cluster_collection->cluster_storage cluster_disposal cluster_disposal cluster_storage->cluster_disposal

Diagram 2: Disposal Plan for this compound Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.